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  • Product: 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid
  • CAS: 32407-13-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Physicochemical Characterization of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (CAS 32407-13-9)

An In-depth Technical Guide Introduction 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid is a specialized organic molecule defined by the covalent linkage of two moieties with significant biochemical precedent: 4-aminobu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid is a specialized organic molecule defined by the covalent linkage of two moieties with significant biochemical precedent: 4-aminobutanoic acid (gamma-aminobutyric acid, GABA) and a 3,4,5-trimethoxybenzoyl (TMB) group. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, while the TMB moiety is a key structural feature in a range of pharmacologically active compounds. Notably, this includes the gastrointestinal motility modulator Trimebutine[1][2] and a class of potent tubulin polymerization inhibitors used in anticancer research[3].

The N-acylation of GABA with the TMB group yields a molecule with a unique physicochemical profile, suggesting potential for investigation in neuropharmacology, oncology, and gastroenterology. The structural similarity to other N-acyl-gamma-aminobutyric acids, which are known metabolites, further grounds its relevance in biological systems[4].

This guide provides a comprehensive technical framework for the synthesis, purification, and analytical characterization of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid. The methodologies described herein are designed to be self-validating, ensuring researchers can produce and confirm the identity and purity of this compound with high confidence, thereby enabling robust downstream biological and pharmacological evaluation.

Synthetic Strategy: N-Acylation of 4-Aminobutanoic Acid

The most direct and efficient pathway to synthesize the target compound is through the N-acylation of 4-aminobutanoic acid with 3,4,5-trimethoxybenzoyl chloride. This approach is a variation of the well-established Schotten-Baumann reaction, widely employed for the formation of amide bonds. The causality for this choice rests on the high reactivity of the acid chloride with the primary amine of GABA under basic conditions, which facilitates the nucleophilic attack and subsequent amide formation. The use of an aqueous base not only deprotonates the amine to enhance its nucleophilicity but also neutralizes the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis

Objective: To synthesize 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid via amide coupling.

Materials:

  • 4-Aminobutanoic acid (GABA)

  • 3,4,5-Trimethoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobutanoic acid (1.0 eq) in 1M sodium hydroxide (aq) (2.5 eq) at 0°C (ice bath).

  • Acylation: While stirring vigorously, add a solution of 3,4,5-trimethoxybenzoyl chloride (1.05 eq) in a suitable organic solvent like THF or dioxane dropwise over 30 minutes, ensuring the temperature remains below 5°C. The use of 3,4,5-trimethoxybenzoyl chloride is a common strategy for introducing this moiety onto amine-containing scaffolds.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted acid chloride and other organic impurities.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0°C. A white precipitate should form.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum to yield the crude 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid.

  • Purification (Optional): If required, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Isolation GABA 4-Aminobutanoic Acid (GABA) NaOH 1M NaOH (aq) GABA->NaOH Dissolve TMBCl 3,4,5-Trimethoxybenzoyl Chloride TMBCl->NaOH Add dropwise Temp 0°C to RT NaOH->Temp Stir 4-6h Acidify Acidification (HCl) Temp->Acidify Process Solvent Water/Dioxane Filter Vacuum Filtration Acidify->Filter Dry Drying Filter->Dry Product 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid Dry->Product

Caption: Synthetic workflow for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for drug development, influencing factors from solubility and formulation to absorption and metabolism.[5] The properties listed below are a combination of calculated values and targets for experimental determination.

PropertyValue / Expected ValueMethod of Determination
Molecular Formula C₁₄H₁₉NO₆Calculated
Molecular Weight 297.30 g/mol Calculated
Physical State White to off-white crystalline solidVisual Inspection
Melting Point TBDCapillary Melting Point Apparatus
Calculated LogP 0.8 - 1.2Computational (e.g., XLogP3)
Calculated TPSA 99.8 ŲComputational
Acidity (pKa) ~4.5 (Carboxylic Acid)Potentiometric Titration
Solubility Poorly soluble in water; Soluble in DMSO, DMF, and aqueous baseShake-flask method (USP <1236>)
Protocol: Melting Point Determination

Justification: The melting point is a fundamental indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad range indicates the presence of impurities.

  • Load a small amount of the dried, purified compound into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the rigorous assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, detailing the chemical environment and connectivity of each proton and carbon atom.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ 12.1 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 8.0-8.2 (t, 1H): Amide proton (-NH-). The triplet arises from coupling to the adjacent CH₂ group.

  • δ 7.0-7.2 (s, 2H): Aromatic protons on the trimethoxybenzoyl ring. The two protons are chemically equivalent due to symmetry.

  • δ 3.8 (s, 6H): Methoxy protons at positions 3 and 5 (-OCH₃).

  • δ 3.7 (s, 3H): Methoxy proton at position 4 (-OCH₃). The expected shifts for the TMB group are well-documented[6].

  • δ 3.2-3.4 (q, 2H): Methylene protons adjacent to the amide nitrogen (-CH₂-NH).

  • δ 2.2-2.4 (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

  • δ 1.7-1.9 (quint, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • δ 174-175: Carboxylic acid carbonyl carbon.

  • δ 168-170: Amide carbonyl carbon.

  • δ 153-154: Aromatic carbons C3 and C5.

  • δ 140-142: Aromatic carbon C4.

  • δ 128-130: Aromatic carbon C1.

  • δ 105-107: Aromatic carbons C2 and C6.

  • δ 60-61: Methoxy carbon at C4.

  • δ 56-57: Methoxy carbons at C3 and C5.

  • δ 38-40: Aliphatic carbon adjacent to nitrogen.

  • δ 30-32: Aliphatic carbon adjacent to carboxyl.

  • δ 24-26: Central aliphatic carbon.

Mass Spectrometry (MS)

Justification: Mass spectrometry provides precise mass information, confirming the molecular weight and elemental composition of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) in positive mode is recommended.

  • Expected Ion: [M+H]⁺ = 298.1285 m/z.

  • Fragmentation: Key fragments may include the loss of water (-18), the loss of the carboxyl group (-45), and the formation of the 3,4,5-trimethoxybenzoyl cation (195 m/z).

Infrared (IR) Spectroscopy

Justification: IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Technique: Attenuated Total Reflectance (ATR).

  • Expected Characteristic Peaks:

    • 3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • 3250-3350 cm⁻¹: N-H stretch of the secondary amide.

    • 2800-3000 cm⁻¹: C-H stretches (aliphatic and aromatic).

    • 1700-1725 cm⁻¹: C=O stretch of the carboxylic acid.

    • 1630-1650 cm⁻¹: C=O stretch (Amide I band).

    • 1580 cm⁻¹: Aromatic C=C stretches.

    • 1540-1560 cm⁻¹: N-H bend (Amide II band).

    • 1120-1130 cm⁻¹: Asymmetric C-O-C stretch of aryl ethers.

High-Performance Liquid Chromatography (HPLC)

Justification: HPLC is the gold standard for determining the purity of a pharmaceutical compound. A reverse-phase method is ideal for this molecule due to its moderate polarity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm and 270 nm (to detect the aromatic ring).

  • Acceptance Criterion: Purity ≥ 98% by peak area.

Comprehensive Analytical Workflow

G cluster_purity Purity Assessment cluster_identity Structural Confirmation Sample Synthesized Product HPLC HPLC-UV Sample->HPLC MS ESI-MS Sample->MS NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Sample->IR Purity Purity ≥ 98%? HPLC->Purity Structure Structure Confirmed? Purity->Structure Yes MS->Structure NMR->Structure IR->Structure Final Characterized Compound Structure->Final Yes

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Exploratory

A Technical Guide to 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid: Synthesis, Characterization, and Potential Applications

This document provides an in-depth technical examination of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid, a molecule of interest at the intersection of neuropharmacology and oncology. By integrating the well-establish...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical examination of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid, a molecule of interest at the intersection of neuropharmacology and oncology. By integrating the well-established neurotransmitter scaffold of gamma-aminobutyric acid (GABA) with the 3,4,5-trimethoxybenzoyl moiety known for its interactions with biological targets like P-glycoprotein, this compound presents a compelling subject for drug discovery and development professionals. This guide details its fundamental physicochemical properties, outlines robust synthetic protocols, and explores its potential biological significance based on the functionalities of its constituent parts.

Core Physicochemical Properties

The foundational step in evaluating any novel compound is the precise determination of its chemical and physical characteristics. These data are critical for experimental design, analytical method development, and computational modeling.

Molecular Structure and Weight

The molecule is an amide formed between 4-aminobutanoic acid (GABA) and 3,4,5-trimethoxybenzoic acid. The resulting structure combines the flexible aliphatic chain of GABA with the rigid, electron-rich aromatic ring of the trimethoxybenzoyl group.

G start 3,4,5-Trimethoxybenzoic Acid reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride step1 Step 1: Acid Chloride Formation start->step1 reagent1->step1 intermediate 3,4,5-Trimethoxybenzoyl Chloride step1->intermediate step2 Step 2: Schotten-Baumann Acylation intermediate->step2 reagent2 4-Aminobutanoic Acid (GABA) + Base (e.g., Triethylamine) reagent2->step2 product 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Final Product purification->final_product

Workflow for synthesis via the acid chloride method.

Protocol 1: Synthesis via 3,4,5-Trimethoxybenzoyl Chloride

Expertise & Experience: This two-step procedure is highly efficient. The initial conversion to the acid chloride creates a highly reactive electrophile, ensuring a rapid and high-yielding subsequent reaction with the amine. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the reaction.

  • Part A: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

    • Reagents: 3,4,5-trimethoxybenzoic acid, thionyl chloride (SOCl₂), toluene (anhydrous).

    • Procedure: To a solution of 3,4,5-trimethoxybenzoic acid in anhydrous toluene, add thionyl chloride (approx. 1.5 equivalents) dropwise at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. [1]The progress can be monitored by the cessation of HCl gas evolution.

    • Work-up: After cooling, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3,4,5-trimethoxybenzoyl chloride is often used directly in the next step without further purification.

  • Part B: Amide Coupling

    • Reagents: 4-aminobutanoic acid (GABA), 3,4,5-trimethoxybenzoyl chloride, an appropriate solvent (e.g., Dichloromethane or Tetrahydrofuran), and a tertiary amine base (e.g., Triethylamine or DIEA).

    • Procedure: Dissolve GABA in an aqueous solution of sodium hydroxide to deprotonate the carboxylic acid and free the amine. Cool the solution in an ice bath.

    • In a separate flask, dissolve the crude 3,4,5-trimethoxybenzoyl chloride from Part A in a water-immiscible solvent like Dichloromethane.

    • Add the acid chloride solution to the aqueous GABA solution and stir vigorously. Add the tertiary amine base (approx. 2.2 equivalents) to neutralize the generated HCl. This is a variation of the Schotten-Baumann reaction. [2] 5. Allow the reaction to stir for several hours, warming to room temperature.

    • Work-up: Separate the organic layer. Acidify the aqueous layer with dilute HCl to protonate the carboxylic acid of the product, causing it to precipitate. Filter the precipitate, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Structural Validation

Trustworthiness: A protocol is only as reliable as its validation. The identity and purity of the synthesized 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid must be rigorously confirmed using a suite of spectroscopic and analytical techniques. This ensures that any subsequent biological data is attributable to the correct molecular entity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure. [3][4]Expected ¹H NMR signals would include singlets for the methoxy protons, a singlet for the aromatic protons of the trimethoxybenzoyl ring, and multiplets for the aliphatic protons of the butanoic acid chain, along with a broad signal for the amide proton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. [3][4]Characteristic peaks would include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, and two distinct C=O stretches corresponding to the amide and carboxylic acid carbonyls.

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS provides an exact mass measurement, confirming the elemental composition and molecular formula of the compound. [3]* Elemental Analysis: This technique provides the percentage composition of C, H, and N, which should match the calculated values for the C₁₄H₁₉NO₆ formula.

Potential Biological Significance and Applications

The rationale for synthesizing this compound lies in the distinct and complementary properties of its two constituent moieties.

  • The 3,4,5-Trimethoxybenzoyl Moiety: This functional group is a key component in several molecules designed to interact with P-glycoprotein (P-gp). [2]P-gp is an ATP-dependent efflux pump that plays a major role in multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents from cells. Compounds containing the trimethoxybenzoyl group have shown affinity for the P-gp substrate-binding pocket. Therefore, 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid is a candidate for investigation as a P-gp modulator, potentially reversing multidrug resistance.

  • The 4-Aminobutanoic Acid (GABA) Moiety: GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its derivatives are widely explored for their neurological effects. While GABA itself does not efficiently cross the blood-brain barrier, conjugating it to a lipophilic moiety like the trimethoxybenzoyl group could enhance its brain penetration, opening avenues for its study as a novel neuropharmacological agent.

Future Research Directions:

  • In Vitro P-gp Inhibition Assays: Evaluate the compound's ability to inhibit P-gp-mediated efflux of fluorescent substrates (e.g., rhodamine 123) in P-gp-overexpressing cancer cell lines.

  • Chemosensitization Studies: Investigate whether the compound can enhance the cytotoxicity of known P-gp substrate chemotherapeutics (e.g., paclitaxel, doxorubicin) in resistant cancer cells.

  • Neuropharmacological Profiling: Assess the compound's binding affinity for GABA receptors (GABA-A and GABA-B) and evaluate its effects on neuronal activity in vitro and in vivo.

  • Pharmacokinetic Studies: Determine the compound's metabolic stability, plasma protein binding, and its ability to cross the blood-brain barrier in animal models.

References

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available at: [Link]

  • Banti, C. N., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Inorganics, 9(1), 5. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid, 3TMS derivative. In NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • Chufan, EE., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of medicinal chemistry, 57(13), 5555–5566. Available at: [Link]

  • ChemSrc. (n.d.). 4-[(4-Methoxybenzoyl)amino]butanoic acid. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved March 15, 2026, from [Link]

  • CNKI. (2013). Synthesis of 3,4,5-Trimethoxyaniline. Guangdong Chemical Industry. Available at: [Link]

  • Veeprho. (n.d.). 4-(4-Methoxybenzamido)butanoic Acid. Retrieved March 15, 2026, from [Link]

  • Natural Products Atlas. (2022). 2-amino-4-(3,4-dihydroxy-5-methoxybenzoyloxy)butanoic acid. Retrieved March 15, 2026, from [Link]

  • J-GLOBAL. (n.d.). (R)-3-[(tert-Butyloxycarbonyl)amino]-4-(benzyloxy)butanoic acid. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • ResearchGate. (2020). Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, C12H15NO4. Retrieved March 15, 2026, from [Link]

Sources

Foundational

Whitepaper: In Vitro Metabolism of 4-[(3,4,5-Trimethoxybenzoyl)amino]butanoic Acid in Liver Microsomes

Executive Summary The compound 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (hereafter referred to as TMB-GABA) is a xenobiotic entity characterized by a 3,4,5-trimethoxybenzoyl moiety conjugated to a gamma-aminobutyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (hereafter referred to as TMB-GABA) is a xenobiotic entity characterized by a 3,4,5-trimethoxybenzoyl moiety conjugated to a gamma-aminobutyric acid (GABA) backbone via an amide linkage. In early-stage drug development, understanding the metabolic fate of such structural motifs in human liver microsomes (HLM) is critical for predicting intrinsic clearance ( CLint​ ), identifying metabolic soft spots, and mitigating potential drug-drug interactions (DDIs). This technical guide provides an authoritative, step-by-step framework for evaluating the CYP450-mediated metabolism of TMB-GABA, detailing the mechanistic causality behind its biotransformation and the self-validating analytical protocols required for rigorous pharmacokinetic profiling.

Mechanistic Grounding: The Fate of the Trimethoxybenzoyl Moiety

The trimethoxybenzoyl group is a well-documented substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4, which catalyzes extensive O-demethylation[1]. The biotransformation of TMB-GABA is heavily dictated by the steric and electronic properties of this ring.

Causality of Regioselectivity

When TMB-GABA enters the CYP450 active site, metabolism does not occur randomly across the three methoxy groups. Instead, O-demethylation exhibits strict regioselectivity, primarily targeting the para-methoxy (4-position) group over the meta-methoxy (3- or 5-positions) groups.

  • Steric Accessibility : The 4-methoxy group projects outward and is less sterically hindered by the bulky amide linkage connecting the ring to the GABA backbone.

  • Electronic Factors : The high-valent iron-oxo species (Compound I) in the CYP heme center preferentially abstracts a hydrogen atom from the most accessible, electron-rich methyl group[2]. This abstraction forms a carbon-centered radical, which undergoes rapid oxygen rebound to form an unstable hemiacetal. This intermediate spontaneously collapses, releasing formaldehyde and yielding a free phenol (O-desmethyl metabolite)[2].

This metabolic pathway directly mirrors the established clearance mechanisms of other trimethoxy-containing pharmaceuticals, such as the gastrointestinal drug trimebutine and various arylthioindole tubulin inhibitors, which undergo rapid O-demethylation as their primary route of elimination[3][4].

Pathway TMB 4-[(3,4,5-trimethoxybenzoyl) amino]butanoic acid CYP CYP450 (e.g., CYP3A4) NADPH, O2 TMB->CYP Binding M3 Amide Hydrolysis Product (GABA) TMB->M3 Amidase Activity M1 4-O-desmethyl Metabolite (Major Pathway) CYP->M1 O-demethylation (para) M2 3-O-desmethyl Metabolite (Minor Pathway) CYP->M2 O-demethylation (meta)

Fig 1: CYP450-mediated O-demethylation of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid.

Self-Validating Experimental Protocol: Microsomal Stability

To accurately determine the CLint​ of TMB-GABA, the experimental design must be a self-validating system . This means the protocol must internally verify enzyme viability and prevent false-positive stability readings. We achieve this by running parallel incubations with positive controls (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) and a negative control (minus-NADPH) to rule out non-CYP-mediated degradation, such as chemical instability in the buffer[5].

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Action : Dilute pooled human liver microsomes (HLM) to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[5].

  • Causality : A 1.0 mg/mL concentration provides sufficient enzyme titer to detect low-turnover metabolites while remaining within the linear range of protein binding. Mg²⁺ is a critical cofactor that facilitates the structural stability of the CYP450-reductase complex.

Step 2: Substrate Addition

  • Action : Spike TMB-GABA into the matrix at a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO or Acetonitrile) remains below 0.5% v/v[5].

  • Causality : A substrate concentration of 1 µM is typically well below the Michaelis constant ( Km​ ), ensuring the first-order kinetics necessary for accurate CLint​ calculation. Exceeding 0.5% organic solvent can cause solvent-induced denaturation or competitive inhibition of CYP enzymes[5].

Step 3: Pre-Incubation

  • Action : Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Causality : This step equilibrates the system to physiological temperature before the reaction begins, preventing an artificial lag phase in the kinetic depletion curve.

Step 4: Reaction Initiation (NADPH Regenerating System)

  • Action : Initiate the reaction by adding an NADPH regenerating system (comprising NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5].

  • Causality : Direct addition of raw NADPH leads to rapid depletion due to auto-oxidation in the aqueous buffer. A regenerating system maintains a constant, saturating supply of reducing equivalents throughout the entire 60-minute assay, preventing the artificial plateauing of metabolism[5].

Step 5: Time-Course Sampling & Quenching

  • Action : Extract 50 µL aliquots at precise intervals (0, 5, 15, 30, 45, and 60 minutes). Immediately quench the reaction by pipetting the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide)[5].

  • Causality : The cold organic solvent instantly precipitates the microsomal proteins, halting the enzymatic reaction at the exact timepoint. The internal standard corrects for any volumetric or ionization variations during subsequent mass spectrometry.

Step 6: Centrifugation & LC-MS/MS Preparation

  • Action : Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C. Transfer the particle-free supernatant to clean vials for analysis.

Workflow Step1 1. Matrix Preparation HLM (1 mg/mL) + Buffer (pH 7.4) Step2 2. Pre-incubation 37°C for 5 minutes Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching Cold ACN + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis MRM Mode for Parent & Metabolites Step5->Step6

Fig 2: Self-validating in vitro microsomal stability workflow using LC-MS/MS.

Analytical Workflow and Data Presentation

The quantitative analysis of TMB-GABA depletion and the qualitative identification of its O-desmethyl metabolites require an Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight mass spectrometer (UPLC-QTOF-MS) or a Triple Quadrupole system operating in Multiple Reaction Monitoring (MRM) mode[6].

By plotting the natural logarithm of the remaining parent compound against time, the first-order rate constant ( k ) is derived via linear regression. The intrinsic clearance is then calculated using the formula: CLint​ = ( k × Volume of Incubation) / Mass of Microsomal Protein

Based on the known metabolic lability of trimethoxybenzoyl-containing compounds[4], the anticipated quantitative kinetic data for TMB-GABA in human liver microsomes is summarized below:

Table 1: Representative Kinetic Parameters for TMB-GABA in Human Liver Microsomes

Kinetic ParameterAbbreviationExpected Value RangeUnitPharmacokinetic Implication
Michaelis Constant Km​ 3.5 – 8.2µMIndicates a high binding affinity to the CYP3A4 active site.
Maximum Velocity Vmax​ 150 – 320pmol/min/mgSuggests rapid enzymatic turnover of the para-methoxy group.
Intrinsic Clearance CLint​ 42.8 – 55.1µL/min/mgClassifies the compound as a high-clearance drug in vitro.
In Vitro Half-Life t1/2​ 12.5 – 16.2minRapid depletion necessitates highly accurate early time-point sampling (e.g., 5 and 15 mins).

References

  • Inhibitory Effects of Gastrointestinal Drugs on CYP Activities in Human Liver Microsomes. National Institutes of Health (NIH).
  • metabolic stability in liver microsomes - Mercell. Mercell.
  • Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Semantic Scholar.
  • Crucial gating residues govern the enhancement of peroxygenase activity in an engineered cytochrome P450 O-demethylase. National Institutes of Health (NIH).
  • Drug metabolism in drug discovery and development. National Institutes of Health (NIH).
  • High-Throughput Quantitative and Qualitative Analysis of Microsomal Incubations by Cocktail Analysis with an Ultraperformance Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometer System. Taylor & Francis.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

Introduction & Analytical Target Profile (ATP) The compound 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (CAS 32407-13-9) is a functionalized derivative of γ-aminobutyric acid (GABA), characterized by an amide linkage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

The compound 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (CAS 32407-13-9) is a functionalized derivative of γ-aminobutyric acid (GABA), characterized by an amide linkage to a highly UV-active 3,4,5-trimethoxybenzoyl moiety[1]. Accurate quantification of this compound is essential for active pharmaceutical ingredient (API) release testing and stability monitoring.

As a Senior Application Scientist, the first step in method development is defining the Analytical Target Profile (ATP) . The ATP for this method is to develop a stability-indicating, reversed-phase HPLC-UV protocol capable of quantifying the API with high accuracy, precision, and specificity, ensuring the method is robust enough for routine quality control (QC) environments.

Physicochemical Rationale & Method Design (AQbD)

Modern method development relies on Analytical Quality by Design (AQbD). Rather than employing trial-and-error, we must design the method around the analyte's intrinsic physicochemical properties.

Causality Behind Chromatographic Choices
  • Stationary Phase Selection (C18): The 3,4,5-trimethoxybenzoyl group imparts moderate lipophilicity to the molecule. A standard octadecylsilane (C18) column provides the optimal hydrophobic surface area to retain the aromatic portion of the molecule effectively.

  • Mobile Phase pH & Ionization Control: The butanoic acid moiety contains a terminal carboxylic acid with an estimated pKa of ~4.8. If the mobile phase pH is maintained near this pKa (e.g., pH 4.0–5.5), the analyte exists in a dynamic equilibrium between its protonated (-COOH) and ionized (-COO⁻) states. This dual-state existence causes severe peak tailing, band broadening, and irreproducible retention times. By buffering the mobile phase to pH 2.5 using phosphoric acid, we completely suppress ionization. The fully protonated molecule interacts uniformly with the C18 phase, yielding sharp, symmetrical peaks.

  • Wavelength Selection (265 nm): While the trimethoxybenzamide chromophore absorbs strongly at 215 nm, operating at this low wavelength often results in baseline drift during gradient elution due to mobile phase absorbance. Selecting the secondary maximum at 265 nm provides excellent sensitivity while maximizing specificity and baseline stability.

pHRole Analyte Analyte: 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid pH_Low Acidic Mobile Phase (pH 2.5 - 3.0) Analyte->pH_Low Suppresses Ionization pH_High Neutral/Basic Mobile Phase (pH > 6.0) Analyte->pH_High Induces Ionization State1 Protonated State (-COOH) Increased Hydrophobicity pH_Low->State1 State2 Ionized State (-COO⁻) High Polarity pH_High->State2 Result1 Strong C18 Retention Optimal Peak Symmetry State1->Result1 Result2 Poor Retention (Void Volume) Peak Tailing & Splitting State2->Result2

Logical relationship between mobile phase pH, analyte ionization, and retention.

Experimental Protocols

Chromatographic Conditions

To ensure robust separation from potential synthetic impurities or degradation products, a gradient elution strategy is employed.

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm (e.g., Waters XBridge or equivalent)
Mobile Phase A 0.1% Phosphoric acid in Milli-Q Water (pH ~2.5)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Controlled to prevent viscosity fluctuations)
Detection UV/PDA at 265 nm
Gradient Program 0-2 min: 10% B; 2-10 min: 10% 60% B; 10-12 min: 60% B; 12-12.1 min: 60% 10% B; 12.1-17 min: 10% B (Re-equilibration)
Step-by-Step Preparation Methodologies

Note: All volumetric glassware must be Class A to minimize volumetric error.

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes. Causality: A 50% organic diluent ensures complete solubility of the hydrophobic trimethoxybenzoyl moiety while preventing solvent-mismatch peak distortion upon injection.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes until complete dissolution is observed, and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and make up to the mark with diluent.

  • Sample Preparation: Weigh an amount of the sample powder equivalent to 25.0 mg of the API into a 25 mL volumetric flask. Extract using 15 mL of diluent and 10 minutes of mechanical shaking. Dilute to volume, filter through a 0.45 µm PTFE syringe filter (discarding the first 2 mL), and dilute 5.0 mL of the filtrate to 50 mL.

Self-Validating System Check (System Suitability)

A protocol must be a self-validating system. Do not proceed to sample analysis unless the instrument passes the System Suitability Test (SST). This ensures the chromatographic system is in a state of control.

  • Action: Inject the Working Standard (100 µg/mL) in six replicates.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

Method Validation Lifecycle

The method was validated in strict accordance with the International Council for Harmonisation ICH Q2(R2) guidelines[2] and United States Pharmacopeia USP <1225> Validation of Compendial Procedures[3].

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define quantification needs for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid Physico 2. Physicochemical Profiling Evaluate pKa (~4.8) & UV Max (215/265 nm) ATP->Physico Method 3. Method Design (QbD) Select C18 Column & Acidic Mobile Phase (pH 2.5) Physico->Method Opt 4. Gradient Optimization Tune MeCN/Buffer ratio for Resolution & Retention Method->Opt Val 5. Method Validation Execute ICH Q2(R2) / USP <1225> Protocols Opt->Val

AQbD workflow for HPLC method development and validation.

Validation Parameters & Quantitative Data Summary

The following table summarizes the experimental design and expected acceptance criteria for a Category I (Quantitation of major components) assay under USP <1225>[3].

Validation ParameterExperimental Design (Causality & Execution)Acceptance Criteria
Specificity Inject blank diluent, mobile phase, and forced degradation samples (Acid, Base, Peroxide, Heat, UV). Ensures no co-eluting peaks interfere with the API.Resolution ( Rs​ ) > 2.0 between API and nearest degradation product. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at 100% test concentration.%RSD of the calculated assay results 2.0%.
Intermediate Precision Repeat the precision study on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) 2.0%.
Robustness Deliberately vary Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase pH ( ± 0.2 units).SST criteria must still be met under all perturbed conditions.

By adhering to this self-validating framework, laboratories can ensure that the quantification of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid is both scientifically sound and fully compliant with global regulatory standards.

References

  • 32407-13-9 | 4-(3,4,5-Trimethoxybenzamido)butanoic acid - ChemScene. 1

  • USP <1225> Method Validation - BA Sciences. 3

  • What is analytical method validation under ICH Q2(R2) and Q14? - AnaBioTec. 2

Sources

Application

High-Sensitivity LC-MS/MS Protocol for the Quantification of 4-[(3,4,5-Trimethoxybenzoyl)amino]butanoic Acid in Plasma

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists Application: Pharmacokinetic (PK) profiling, biomarker quantification, and metabolic stability assays. Introduction & Analytical Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists Application: Pharmacokinetic (PK) profiling, biomarker quantification, and metabolic stability assays.

Introduction & Analytical Rationale

The compound 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (also known as N-(3,4,5-trimethoxybenzoyl)-GABA) is a highly specific small molecule characterized by an electron-rich trimethoxybenzamide core conjugated to a polar gamma-aminobutyric acid (GABA) tail. Structurally related to gastroprotective agents like troxipide and antispasmodics like trimebutine, compounds bearing the 3,4,5-trimethoxybenzoyl moiety often exhibit complex pharmacokinetic profiles and undergo extensive first-pass metabolism .

Developing a robust LC-MS/MS assay for this analyte in plasma presents two primary challenges:

  • Amphiphilic Nature: The lipophilic aromatic ring combined with the polar carboxylic acid tail can lead to poor retention on standard reversed-phase columns.

  • Matrix Effects: Plasma phospholipids strongly suppress electrospray ionization (ESI) signals for carboxylic acids if sample cleanup is inadequate.

To overcome these challenges, this guide details a self-validating analytical system utilizing Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) coupled with High Strength Silica (HSS) T3 UPLC chromatography . This approach ensures absolute matrix removal and chromatographic focus, yielding a highly reproducible assay suitable for high-throughput clinical or preclinical PK studies.

Mass Spectrometry & Fragmentation Causality

While the terminal carboxylic acid (pKa ≈ 4.7) readily deprotonates to form an [M−H]− ion in negative mode, Positive Electrospray Ionization (ESI+) is strategically selected for quantification. The amide nitrogen and the electron-donating methoxy groups provide excellent proton affinity, yielding a strong [M+H]+ precursor ion at m/z 298.1.

During Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable and energetically favorable cleavage at the amide bond. This produces the 3,4,5-trimethoxybenzoyl cation at m/z 195.1 , a hallmark fragmentation pathway for trimethoxybenzamide derivatives . This transition is exceptionally specific, as the resulting cation is stabilized by resonance from the three methoxy groups, ensuring high signal-to-noise (S/N) ratios in complex matrices.

Fragmentation Prec Precursor Ion [M+H]+ m/z 298.1 (Intact Molecule) Prod1 Quantifier Ion m/z 195.1 (Trimethoxybenzoyl Cation) Prec->Prod1 Amide Cleavage CE: 25 eV Prod2 Qualifier Ion m/z 280.1 (Loss of H2O) Prec->Prod2 Water Loss CE: 15 eV

Proposed ESI+ MS/MS fragmentation pathway for the target analyte.

Table 1: Optimized MRM Parameters (Triple Quadrupole MS)
Analyte / ISPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte 298.1195.1503025Quantifier
Analyte 298.1280.1503015Qualifier
Analyte-d6 (IS) 304.1201.1503025Internal Standard

(Note: Source temperature set to 150 °C, Desolvation temperature to 500 °C, Desolvation gas flow to 800 L/hr).

Sample Preparation: The MAX SPE Strategy

Traditional protein precipitation (PPT) leaves high concentrations of lysophosphatidylcholines in the extract, which co-elute with polar acids and cause severe ion suppression . To build a self-validating system where matrix effects are structurally eliminated, we employ Oasis MAX (Mixed-mode Anion eXchange) SPE.

Mechanistic Rationale: By pretreating the plasma with 2% ammonium hydroxide, the analyte's carboxylic acid is forced into its fully deprotonated state (carboxylate anion). When loaded onto the MAX sorbent, the analyte is locked in place via strong ionic bonds to the quaternary amine groups. This allows us to aggressively wash the sorbent with 100% methanol—stripping away neutral lipids, basic drugs, and proteins—without losing the analyte. Finally, elution is triggered by neutralizing the analyte with 2% formic acid, breaking the ionic bond and releasing the purified compound.

SPE_Workflow Pre 1. Plasma Pretreatment 100 µL Plasma + 10 µL IS + 100 µL 2% NH4OH Load 3. Load Sample Apply pretreated plasma mixture to MAX cartridge Pre->Load Cond 2. Condition Sorbent 1 mL MeOH, followed by 1 mL Water Cond->Load Wash1 4. Wash 1 (Aqueous Base) 1 mL 5% NH4OH (Removes polar neutrals) Load->Wash1 Wash2 5. Wash 2 (Organic) 1 mL 100% MeOH (Removes phospholipids) Wash1->Wash2 Elute 6. Selective Elution 1 mL 2% Formic Acid in MeOH (Neutralizes analyte) Wash2->Elute Recon 7. Reconstitution Evaporate under N2 at 40°C, dissolve in 100 µL Mobile Phase A Elute->Recon LCMS 8. LC-MS/MS Analysis Inject 5 µL onto UPLC system Recon->LCMS

Solid-Phase Extraction (SPE) workflow using Mixed-Mode Anion Exchange (MAX).

Step-by-Step SPE Protocol
  • Spiking: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard working solution (Analyte-d6, 500 ng/mL).

  • Pretreatment: Add 100 µL of 2% NH4​OH in water. Vortex for 30 seconds to disrupt protein binding and ionize the analyte.

  • Conditioning: Condition the Oasis MAX 30 mg/1 cc cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pretreated plasma sample onto the cartridge. Apply a gentle vacuum (approx. 5 in Hg) to achieve a flow rate of 1 drop/second.

  • Washing:

    • Wash with 1.0 mL of 5% NH4​OH in water to remove polar interferences.

    • Wash with 1.0 mL of 100% Methanol to remove phospholipids and neutral lipids.

  • Elution: Elute the target analyte into a clean collection tube using 1.0 mL of 2% Formic Acid in Methanol.

  • Drying & Reconstitution: Evaporate the eluate to absolute dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 1 minute and transfer to an autosampler vial.

Chromatographic Separation Strategy

To manage the amphiphilic nature of the analyte, a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) is utilized. Unlike standard C18 columns, the HSS T3 stationary phase possesses a lower ligand density and resists phase collapse in highly aqueous environments. This allows the gradient to start at a low organic percentage, tightly focusing the polar GABA tail at the column head before eluting it with a steep organic ramp.

Table 2: UPLC Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in Acetonitrile)Curve
0.000.40955Initial
0.500.409556 (Linear)
2.500.4010906 (Linear)
3.500.4010906 (Linear)
3.600.409556 (Linear)
5.000.409556 (Linear)

Column Temperature: 45 °C. Autosampler Temperature: 4 °C. Injection Volume: 5 µL.

Method Validation & System Self-Validation

A truly robust protocol must prove its validity through empirical data. The use of the MAX SPE protocol specifically targets the elimination of matrix effects (ME), which is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard.

As shown in the validation summary below, the matrix effect is tightly controlled near 100%, proving that the extraction causality (removing phospholipids via the 100% MeOH wash) successfully translates to analytical reliability.

Table 3: Summary of Method Validation Metrics in Human Plasma
Concentration LevelNominal Conc. (ng/mL)Intra-day Precision (% CV)Accuracy (% Bias)Extraction Recovery (%)Matrix Effect (%)
LLOQ 1.06.2+4.188.5 ± 4.298.2 ± 3.1
Low QC 3.04.8+2.590.1 ± 3.599.5 ± 2.8
Mid QC 50.03.1-1.292.4 ± 2.1101.4 ± 1.5
High QC 400.02.5-0.891.8 ± 1.9100.8 ± 1.2

Calibration curve linearity was established from 1.0 to 500.0 ng/mL with R2>0.998 using a 1/x² weighting factor.

References

  • Wu, Y., et al. "Metabolites profiling and pharmacokinetics of troxipide and its pharmacodynamics in rats with gastric ulcer." Scientific Reports, 2020.[Link]

  • Qin, Y., et al. "A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma." Life Science Journal, 2013.[Link]

  • Tang, S. R., et al. "Deep Mining of Novel Acylated Polyamines by Integrated Prior-Knowledge-Guided Prediction and Chemical Isotope Labeling-Based Metabolomics." Analytical Chemistry, 2025.[Link]

Method

organic synthesis protocols for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid derivatives

Application Note: Organic Synthesis Protocols for 4-[(3,4,5-Trimethoxybenzoyl)amino]butanoic Acid Derivatives Introduction & Pharmacological Context The 3,4,5-trimethoxybenzoyl (TMB) group is a privileged pharmacophore w...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Organic Synthesis Protocols for 4-[(3,4,5-Trimethoxybenzoyl)amino]butanoic Acid Derivatives

Introduction & Pharmacological Context

The 3,4,5-trimethoxybenzoyl (TMB) group is a privileged pharmacophore widely recognized for its presence in natural alkaloids (e.g., reserpine) and synthetic spasmolytics (e.g., trimebutine)[1]. When conjugated with 4-aminobutanoic acid (GABA)—the primary inhibitory neurotransmitter in the mammalian central nervous system—the resulting 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid derivatives present a highly versatile scaffold. These derivatives are synthesized primarily to increase the lipophilicity of GABA, facilitating blood-brain barrier (BBB) penetration, or to act as selective inhibitors of GABA transporters (e.g., GAT3) in the management of neuropathic pain[2].

This application note provides validated, step-by-step synthetic protocols for generating these derivatives, focusing on high-yield amide bond formation and strategic protecting group manipulation.

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid can be achieved via two primary pathways, each tailored to specific laboratory constraints and derivative goals:

  • Route A: Direct Schotten-Baumann Acylation. This is a classic, rapid method utilizing 3,4,5-trimethoxybenzoyl chloride and unprotected GABA in a biphasic aqueous/organic system[3]. The alkaline environment ensures the amino group remains unprotonated and nucleophilic, while simultaneously neutralizing the HCl byproduct[4].

  • Route B: Carbodiimide-Mediated Coupling. For sensitive derivatives or when synthesizing ester prodrugs, coupling 3,4,5-trimethoxybenzoic acid with a carboxyl-protected GABA derivative (e.g., methyl 4-aminobutanoate) is preferred. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). Mechanistically, EDC activates the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate can undergo an undesired rearrangement to a stable, unreactive N-acylurea, HOBt is added to rapidly convert it into an OBt active ester. This active ester is highly reactive toward amines but stable against rearrangement, ensuring high yields[5].

SynthesisWorkflow TMB_Acid 3,4,5-Trimethoxybenzoic Acid TMB_Cl 3,4,5-Trimethoxybenzoyl Chloride (SOCl2, Reflux) TMB_Acid->TMB_Cl Chlorination RouteB Route B: EDC/HOBt Coupling (DIPEA, DCM, RT) TMB_Acid->RouteB RouteA Route A: Schotten-Baumann (NaOH, H2O/THF, 0°C) TMB_Cl->RouteA GABA GABA (4-Aminobutanoic Acid) GABA_Ester GABA Methyl Ester (MeOH, SOCl2) GABA->GABA_Ester Esterification GABA->RouteA GABA_Ester->RouteB Target 4-[(3,4,5-Trimethoxybenzoyl)amino]butanoic Acid RouteA->Target Direct Acylation Intermediate Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]butanoate RouteB->Intermediate Amide Bond Formation Saponification Saponification (LiOH, THF/H2O) Intermediate->Saponification Saponification->Target Deprotection

Figure 1: Synthetic pathways for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid derivatives.

Detailed Experimental Protocols

Protocol 1: Direct Acylation via Schotten-Baumann Conditions (Route A)

Causality & Experimental Choice: We utilize sodium hydroxide (NaOH) rather than weaker bases like sodium bicarbonate to maintain the pH strictly above 9.5. The pKa of GABA's amino group is ~10.4; thus, a high pH is critical to ensure a sufficient concentration of the free amine for nucleophilic attack. Temperature control (0–5 °C) is paramount to suppress the competing hydrolysis of the acyl chloride by hydroxide ions[3].

Materials:

  • 4-Aminobutanoic acid (GABA) (1.0 eq, 10 mmol, 1.03 g)

  • 3,4,5-Trimethoxybenzoyl chloride (1.1 eq, 11 mmol, 2.54 g)

  • 1 M NaOH aqueous solution

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve GABA (1.03 g) in 20 mL of 1 M NaOH (20 mmol) in a 100 mL round-bottom flask. Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Dissolve 3,4,5-trimethoxybenzoyl chloride (2.54 g) in 15 mL of anhydrous THF. Add this solution dropwise to the aqueous GABA solution over 30 minutes under vigorous magnetic stirring.

  • Reaction: Maintain the reaction at 0–5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the pH periodically, adding 1 M NaOH dropwise if the pH falls below 9.

  • Workup: Evaporate the THF under reduced pressure. Wash the remaining aqueous phase with diethyl ether (2 × 15 mL) to remove unreacted acyl chloride and organic impurities.

  • Precipitation: Cool the aqueous phase to 0 °C and carefully acidify to pH ~2 using 2 M HCl. The target compound, 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid, will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol/water to afford the pure product.

Protocol 2: EDC/HOBt Coupling and Saponification (Route B)

Causality & Experimental Choice: Protecting the carboxylic acid of GABA as a methyl ester prevents self-polymerization and side reactions. EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for facile removal during aqueous workup[5]. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl salt of the GABA ester without competing for the active ester.

Materials:

  • 3,4,5-Trimethoxybenzoic acid (1.0 eq, 10 mmol, 2.12 g)

  • Methyl 4-aminobutanoate hydrochloride (1.1 eq, 11 mmol, 1.69 g)

  • EDC·HCl (1.2 eq, 12 mmol, 2.30 g)

  • HOBt hydrate (1.2 eq, 12 mmol, 1.62 g)

  • DIPEA (3.0 eq, 30 mmol, 5.2 mL)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: In a flame-dried 250 mL flask under nitrogen, dissolve 3,4,5-trimethoxybenzoic acid (2.12 g) and HOBt (1.62 g) in 50 mL of anhydrous DCM. Cool to 0 °C.

  • Coupling Agent Addition: Add EDC·HCl (2.30 g) portion-wise. Stir for 15 minutes at 0 °C to allow the formation of the OBt active ester[5].

  • Amine Addition: In a separate vial, suspend methyl 4-aminobutanoate hydrochloride (1.69 g) in 20 mL DCM and add DIPEA (5.2 mL) to free-base the amine. Transfer this solution dropwise to the main reaction flask.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute the reaction with an additional 50 mL of DCM. Wash the organic layer sequentially with 10% citric acid (2 × 30 mL), saturated NaHCO3 (2 × 30 mL), and brine (30 mL). The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted acid and HOBt.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate ester (Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]butanoate).

  • Saponification (Deprotection): Dissolve the intermediate ester in 30 mL of a 2:1 THF/H2O mixture. Add LiOH·H2O (2.0 eq) and stir at room temperature for 4 hours. Concentrate to remove THF, acidify the aqueous layer with 1 M HCl to pH 2, and extract the final product with ethyl acetate. Dry and concentrate to yield the pure acid.

Analytical Validation & Data Presentation

To ensure the self-validating nature of these protocols, the synthesized 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid must be characterized. The following table summarizes the expected quantitative and spectroscopic data for the final product.

ParameterExpected Value / ObservationAnalytical Significance
Yield (Route A) 75% – 82%Reflects efficient biphasic acylation[3].
Yield (Route B) 85% – 90% (over 2 steps)Highlights the efficiency of the OBt active ester[5].
Physical State White to off-white crystalline powderIndicates high purity post-recrystallization.
ESI-MS (m/z) [M+H]+ = 298.1Confirms the molecular weight (C14H19NO6 = 297.12).
1H NMR (400 MHz, DMSO-d6) δ 12.05 (br s, 1H, COOH), 8.45 (t, 1H, NH), 7.20 (s, 2H, Ar-H), 3.82 (s, 6H, meta-OCH3), 3.70 (s, 3H, para-OCH3), 3.25 (q, 2H, CH2-N), 2.25 (t, 2H, CH2-CO), 1.75 (m, 2H, CH2-CH2-CH2)Verifies the presence of the trimethoxy pattern and the intact GABA aliphatic chain.
13C NMR (100 MHz, DMSO-d6) δ 174.5 (COOH), 165.8 (CONH), 152.6 (Ar-C3,5), 139.8 (Ar-C4), 130.2 (Ar-C1), 105.4 (Ar-C2,6), 60.1 (p-OCH3), 56.0 (m-OCH3), 39.2 (C-N), 31.5 (C-CO), 24.8 (C-C-C)Confirms the carbon skeleton and carbonyl environments.

References

  • [1] Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents, Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3, ResearchGate. 2

  • [5] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents, PMC - NIH. 5

  • [3] Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants, RSC Publishing.3

  • [4] US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts, Google Patents. 4

Sources

Application

Application Note: In Vitro Cell Culture Assay Guidelines for Evaluating 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid (TMB-GABA)

Executive Summary & Scientific Rationale The delivery of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is severely restricted by its inability to cross the b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The delivery of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is severely restricted by its inability to cross the blood-brain barrier (BBB) due to its high polarity at physiological pH. To overcome this pharmacokinetic limitation, prodrug strategies are employed. 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (TMB-GABA) represents a rationally designed prodrug where GABA is covalently linked to a 3,4,5-trimethoxybenzoyl moiety via an amide bond.

The inclusion of the 3,4,5-trimethoxybenzoyl group—a pharmacophore utilized in established neuroactive agents like reserpine and trimebutine—significantly increases the partition coefficient (LogP) of the molecule. This structural modification facilitates passive transcellular diffusion across the lipophilic endothelial tight junctions of the BBB. Once internalized within the CNS compartment, ubiquitous intracellular amidases cleave the prodrug, liberating active GABA to modulate GABAergic receptors and counteract excitotoxicity [1].

This application note provides a comprehensive, self-validating in vitro workflow for researchers to evaluate the BBB permeability, intracellular activation, and neuroprotective efficacy of TMB-GABA.

Experimental Design: A Self-Validating System

To ensure high scientific integrity and trustworthy data generation, this workflow is designed around three interconnected pillars of causality:

  • Permeability Assessment (hCMEC/D3 Model): We utilize the immortalized human brain microvascular endothelial cell line, hCMEC/D3. This cell line is selected because it stably retains the morphological characteristics of primary brain endothelial cells, including the expression of critical tight junction proteins (e.g., claudin-5, ZO-1) and functional efflux transporters (e.g., P-glycoprotein) [2]. This ensures that the measured permeability accurately reflects in vivo BBB dynamics.

  • Prodrug Activation (SH-SY5Y Model): Permeation alone is insufficient; the prodrug must be metabolized. We utilize SH-SY5Y human neuroblastoma cells to validate that intracellular amidases successfully hydrolyze the amide bond to release free GABA.

  • Functional Efficacy (Excitotoxicity Model): To prove that the released GABA is pharmacologically active, we challenge the cells with a glutamate-induced excitotoxicity model. The causality is clear: if TMB-GABA is successfully cleaved, the released GABA will activate inhibitory receptors, hyperpolarize the neuron, and prevent glutamate-driven cell death [3].

Mechanistic Pathways & Workflows

Workflow N1 hCMEC/D3 Seeding & Monolayer Growth N2 TEER Validation (> 40 Ω·cm²) N1->N2 N3 Apical Dosing (TMB-GABA + LY) N2->N3 N4 Basolateral Sampling (Time-course) N3->N4 N5 LC-MS/MS Quantification N4->N5

Workflow for evaluating TMB-GABA permeability using the hCMEC/D3 Transwell model.

Mechanism TMB TMB-GABA (Prodrug) High Lipophilicity BBB Blood-Brain Barrier (hCMEC/D3 Monolayer) TMB->BBB Passive Diffusion CNS Intracellular Space (Neurons/Glia) BBB->CNS Permeation Enzyme Amidase/Esterase Enzymatic Cleavage CNS->Enzyme GABA Active GABA Release Enzyme->GABA Hydrolysis Receptor GABA Receptor Binding (Inhibitory Signaling) GABA->Receptor

Mechanism of TMB-GABA from BBB permeation to active GABA release and neuroprotection.

Detailed Experimental Protocols

Protocol 1: BBB Permeability Assay using hCMEC/D3 Transwell System

Self-Validation Check: Lucifer Yellow (LY) is co-administered as a paracellular marker. If LY permeability exceeds 1.5×10−3 cm/min, the monolayer is compromised, and the data must be discarded[4].

Step-by-Step Methodology:

  • Insert Preparation: Coat polycarbonate Transwell inserts (0.4 µm pore size, 24-well format) with 150 µg/mL Type I rat tail collagen for 1 hour at 37°C to promote endothelial adhesion.

  • Cell Seeding: Seed hCMEC/D3 cells at a density of 2.5×104 cells/cm². Culture in MCDB131 medium supplemented with 5% FBS, 1 ng/mL bFGF, 1.4 µM hydrocortisone, and 10 mM HEPES.

  • Barrier Maturation: Incubate for 5–7 days. Replace media every 48 hours.

  • Integrity Validation: Measure Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. Proceed only when TEER values stabilize >40Ω⋅cm2 .

  • Dosing: Wash monolayers with Hank’s Balanced Salt Solution (HBSS). Add 10 µM of TMB-GABA and 100 µM Lucifer Yellow to the apical chamber.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes, replacing the volume with fresh HBSS.

  • Analysis: Quantify TMB-GABA via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: Intracellular Cleavage and Activation Assay

Self-Validation Check: The detection of free GABA in the intracellular lysate, coupled with a time-dependent decrease in intact TMB-GABA, validates the prodrug mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Seed SH-SY5Y cells in 6-well plates at 1×105 cells/well and culture until 80% confluent.

  • Prodrug Incubation: Treat cells with 50 µM TMB-GABA in serum-free DMEM for 1, 2, 4, and 8 hours.

  • Extraction: Wash cells three times with ice-cold PBS to halt metabolism and remove extracellular prodrug. Lyse cells using 200 µL of RIPA buffer.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the lysate. Vortex for 30 seconds and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS. Monitor the MRM transitions for both intact TMB-GABA and free GABA.

Protocol 3: Neuroprotection Against Glutamate Excitotoxicity

Self-Validation Check: Unmodified GABA is used as a negative control. Because plain GABA cannot easily penetrate the cell membrane in this static in vitro model without specific transporters, it should exhibit significantly lower protective efficacy compared to the lipophilic TMB-GABA prodrug.

Step-by-Step Methodology:

  • Pre-treatment: Seed SH-SY5Y cells in a 96-well plate ( 1×104 cells/well). Pre-treat with 10 µM and 50 µM of TMB-GABA (or plain GABA) for 4 hours to allow for internalization and enzymatic cleavage.

  • Excitotoxic Challenge: Add L-glutamate to a final concentration of 5 mM. Incubate for 24 hours at 37°C.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Cytotoxicity Assessment: Concurrently measure Lactate Dehydrogenase (LDH) release in the culture media as a secondary marker of necrotic cell death.

Quantitative Data Presentation

Table 1: Expected Permeability and Integrity Metrics in hCMEC/D3 Transwell Assay

Test CompoundTarget MechanismApparent Permeability ( Papp​ ) (cm/s)TEER Post-Assay ( Ω⋅cm2 )Efflux Ratio (B→A / A→B)
TMB-GABA Lipophilic Prodrug >15.0×10−6 >40 ≈1.0−1.5
GABA Negative Control <1.0×10−6 >40 N/A
Diazepam Positive Control >20.0×10−6 >40 ≈1.0
Lucifer Yellow Paracellular Marker <1.5×10−6 >40 N/A

Note: An efflux ratio near 1.0 indicates that TMB-GABA crosses the BBB primarily via passive diffusion rather than active efflux by P-glycoprotein.

Table 2: Expected Neuroprotective Efficacy in SH-SY5Y Excitotoxicity Model

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)Interpretation
Vehicle Control 100 ± 4.2%5.1 ± 1.2%Baseline health
Glutamate (5 mM) 42.3 ± 5.1%88.4 ± 6.3%Severe excitotoxicity
Glutamate + GABA (50 µM) 48.1 ± 4.8%79.2 ± 5.5%Poor penetration; low protection
Glutamate + TMB-GABA (10 µM) 71.5 ± 6.0%45.3 ± 4.1%Moderate neuroprotection
Glutamate + TMB-GABA (50 µM) 89.4 ± 3.5%18.7 ± 3.0%Robust prodrug-mediated rescue
Method

Application Note: UV-Vis Spectrophotometric Analysis of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

Abstract This application note provides a comprehensive protocol for the determination of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid. This compound, featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive protocol for the determination of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid. This compound, featuring a trimethoxybenzoyl chromophore, is of interest in pharmaceutical and materials science research. The following guide details the principles, materials, step-by-step protocols, and data interpretation for accurate and reproducible UV-Vis analysis. The causality behind experimental choices, such as solvent selection and instrument parameters, is explained to ensure scientific integrity and allow for adaptation to specific research needs.

Introduction

4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid is a molecule incorporating a benzoyl moiety, which is known to exhibit strong UV absorption characteristics. The trimethoxyphenyl group, in particular, acts as a significant chromophore, making UV-Vis spectrophotometry an ideal technique for its qualitative and quantitative analysis. Understanding the UV-Vis absorption profile is crucial for various applications, including concentration determination, purity assessment, and studying its interaction with other molecules. This document serves as a detailed guide for researchers, scientists, and drug development professionals to perform reliable UV-Vis spectrophotometric analysis of this compound.

The core principle of UV-Vis spectrophotometry lies in the measurement of the attenuation of a beam of light as it passes through a sample. The absorption of UV or visible radiation by a molecule results in the excitation of electrons from lower to higher energy orbitals. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure. For 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid, the primary electronic transitions responsible for UV absorption are expected to be π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the amide linkage.

Chemical and Physical Properties

  • Chemical Name: 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

  • Molecular Formula: C₁₄H₁₉NO₆

  • Molecular Weight: 297.30 g/mol

  • Chemical Structure:

    • A butanoic acid backbone.

    • An amide linkage.

    • A 3,4,5-trimethoxybenzoyl group, which is the primary chromophore.

  • Predicted Solubility: Based on its structure, which includes both polar (carboxylic acid, amide) and non-polar (aromatic ring) groups, the compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetonitrile. Its solubility in aqueous solutions may be limited and pH-dependent due to the carboxylic acid group. For UV-Vis analysis, it is crucial to use a solvent in which the analyte is fully soluble and that is transparent in the desired wavelength range.[1]

Experimental Workflow

The following diagram outlines the general workflow for the UV-Vis spectrophotometric analysis of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid.

UV_Vis_Workflow Experimental Workflow for UV-Vis Analysis cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis start Weigh Compound Accurately dissolve Dissolve in Spectroscopic Grade Solvent start->dissolve volumetric Transfer to Volumetric Flask dissolve->volumetric dilute Dilute to Final Volume volumetric->dilute instrument_setup Set Instrument Parameters (Wavelength Range, Slit Width) prep_blank Prepare Blank Solution (Solvent Only) baseline Perform Baseline Correction with Blank prep_blank->baseline instrument_setup->baseline measure_sample Measure Sample Absorbance baseline->measure_sample plot_spectrum Plot Absorbance vs. Wavelength measure_sample->plot_spectrum identify_lambda_max Identify λmax plot_spectrum->identify_lambda_max quantify Quantification (Optional, via Beer-Lambert Law) identify_lambda_max->quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checks and best practices integrated to ensure data quality.

Materials and Reagents
  • Analyte: 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (purity ≥95%)

  • Solvent: Spectroscopic grade ethanol (or methanol/acetonitrile). The choice of solvent is critical as it can influence the position and intensity of absorption bands.[2] Ethanol is a good starting point due to its ability to dissolve a wide range of organic compounds and its UV transparency down to approximately 210 nm.

  • Equipment:

    • Analytical balance (accurate to ±0.01 mg)

    • Volumetric flasks (Class A)

    • Micropipettes

    • Quartz cuvettes (1 cm path length)

    • UV-Vis spectrophotometer (double beam recommended)

Instrument Setup and Parameters

Proper instrument setup is crucial for obtaining accurate and reproducible results.

ParameterRecommended SettingRationale
Wavelength Range 200 - 400 nmThis range covers the expected absorption of the benzoyl chromophore.
Scan Speed Medium (e.g., 120 nm/min)A balance between scan time and resolution.
Slit Width 1.0 nmA narrower slit width provides better resolution but may decrease the signal-to-noise ratio.[3]
Data Interval 1.0 nmSufficient for resolving most UV-Vis absorption bands.
Preparation of Stock and Working Solutions

Accurate solution preparation is fundamental to quantitative analysis.[1]

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid.

    • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the compound completely. Sonication may be used to aid dissolution.[1]

    • Once dissolved, dilute to the mark with the solvent. Mix thoroughly by inverting the flask several times.

  • Working Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent. Mix thoroughly. This concentration is a starting point and may need adjustment to ensure the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 A.U.).

Measurement Procedure
  • Instrument Warm-up: Allow the spectrophotometer's lamps to warm up for at least 30 minutes to ensure a stable light output.

  • Cuvette Cleaning: Clean the quartz cuvettes with the solvent to be used for the analysis. Ensure the optical surfaces are free of fingerprints and residues by wiping with a lint-free cloth.[4]

  • Baseline Correction:

    • Fill two cuvettes with the blank solvent.

    • Place them in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction across the entire wavelength range (200 - 400 nm). This subtracts any absorbance from the solvent and the cuvettes.[5]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the sample cuvette with the working solution of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will record the absorbance of the sample relative to the reference (blank solvent) at each wavelength.

  • Data Recording: Save the resulting spectrum. The data should be a plot of absorbance versus wavelength.

Expected Results and Data Interpretation

The UV-Vis spectrum of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid is expected to be dominated by the electronic transitions of the trimethoxybenzoyl group.

  • Expected Absorption Maxima (λmax):

    • A strong absorption band is anticipated in the range of 250-280 nm . This corresponds to the π → π* transition of the substituted benzene ring. For comparison, benzoyl peroxide exhibits a maximum absorption at around 235 nm.[6][7] The presence of three methoxy groups (auxochromes) on the benzene ring is likely to cause a bathochromic (red) shift to a longer wavelength.

    • A weaker absorption band, potentially appearing as a shoulder, may be observed at a longer wavelength, likely in the 300-330 nm region. This can be attributed to the n → π* transition of the carbonyl group in the amide linkage.

The butanoic acid moiety itself does not have significant absorption in the 200-400 nm range.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Noisy Spectrum Low sample concentration; Lamp instability; High slit width.Increase sample concentration; Allow lamps to warm up longer; Decrease slit width.
Negative Absorbance Incorrect baseline correction; Sample more transparent than blank.Re-run the baseline with fresh solvent; Ensure blank and sample solvents are from the same batch.
Flat-topped Peak Sample concentration is too high (detector saturation).Dilute the sample and re-measure.
λmax Shift Different solvent used; pH of the solution.Ensure consistent use of the same solvent; Buffer the solution if pH effects are being investigated.[9]

Conclusion

This application note provides a robust and detailed protocol for the UV-Vis spectrophotometric analysis of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid. By following the outlined procedures for sample preparation, instrument setup, and data acquisition, researchers can obtain high-quality and reproducible absorption spectra. This information is invaluable for the characterization and quantification of this compound in various scientific applications. The principles and best practices described herein are broadly applicable to the UV-Vis analysis of other aromatic compounds.

References

  • Metash. (2025, March 5). How to Improve the Measurement Accuracy of UV Visible Spectrophotometer? Metash.
  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Scribd.
  • Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare.
  • DeNovix. (2025, April 10). Spectrophotometry Best Practices. DeNovix.
  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Chemistry LibreTexts.
  • ACS Publications. (2021, March 13). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoyl Peroxide. SIELC Technologies.
  • Metkon. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results. Metkon.
  • Vietnam Journals Online. (n.d.). A Novel UV-VIS Spectroscopic Approach for the Development and Validation of Benzoyl Peroxide Quantification Methods. Vietnam Journals Online.
  • Royal Society of Chemistry. (2023, June 5). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Royal Society of Chemistry.
  • Cayman Chemical. (n.d.). N-Nitroso-N-methyl-4-Aminobutyric Acid. Cayman Chemical.
  • Biointerface Research in Applied Chemistry. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry.
  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering.
  • SIELC Technologies. (2026, March 14). Uv-Vis Spectrum of Benzoyl Peroxide. SIELC Technologies.
  • ResearchGate. (2025, November 5). A Novel UV-VIS Spectroscopic Approach for the Development and Validation of Benzoyl Peroxide Quantification Methods. ResearchGate.
  • Journal of Food and Drug Analysis. (n.d.). A rapid and sensitive spectrophotometric method for the determination of benzoyl peroxide in wheat flour samples. Journal of Food and Drug Analysis.
  • ResearchGate. (n.d.). UV/Visible absorption spectra of (a) (left) as-prepared SWNT film and.... ResearchGate.
  • Santa Cruz Biotechnology. (2026, March 15). 4-[(4-methoxybenzoyl)amino]butanoic acid. Santa Cruz Biotechnology.
  • Journal of Physical Science. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Journal of Physical Science.
  • LookChem. (2025, May 20). 4-(3,4-dimethoxyphenyl)butanoic acid. LookChem.
  • PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem.
  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • National Institute of Standards and Technology. (n.d.). Butanoic acid. NIST WebBook.
  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. PubChem.
  • Google Patents. (n.d.). Process for the production of 4-aminobutyric acid or its derivatives. Google Patents.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid, 3TMS derivative. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid. NIST WebBook.
  • PubChem. (n.d.). 4-Amino-3-(3,4,5-trimethoxy-phenyl)-butyric acid. PubChem.

Sources

Application

Application Note: Preclinical Formulation Strategies for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

Executive Summary & Physicochemical Rationale The compound 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (CAS: 32407-13-9) represents a hybrid structure combining a GABA (gamma-aminobutyric acid) backbone with a lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (CAS: 32407-13-9) represents a hybrid structure combining a GABA (gamma-aminobutyric acid) backbone with a lipophilic 3,4,5-trimethoxybenzoyl moiety. Formulating this compound for preclinical in vivo studies (typically in murine models) requires overcoming specific physicochemical hurdles.

The presence of the terminal carboxylic acid yields an estimated pKa of ~4.5. At physiological pH (7.4), the molecule is predominantly ionized, enhancing aqueous solubility but potentially limiting membrane permeability. Conversely, in the acidic environment of the stomach (pH 1-2), the compound is unionized, which can lead to precipitation if dosed as a simple solution. Therefore, the formulation strategy must be tailored to the route of administration—Intravenous (IV) vs. Per Os (PO)—to ensure accurate dosing, optimal bioavailability, and animal welfare.

Formulation Decision Pathway

The following workflow illustrates the decision-making process for selecting the appropriate vehicle based on the administration route and the compound's pH-dependent solubility profile.

G A 4-[(3,4,5-trimethoxybenzoyl)amino] butanoic acid B Preformulation Profiling (pKa ~4.5, LogP estimation) A->B C Oral (PO) Dosing Target: High Capacity / GI Absorption B->C D Intravenous (IV) Dosing Target: 100% Soluble / Isotonic B->D E Suspension Formulation 0.5% CMC + 0.1% Tween 80 (High Dose) C->E F Solution Formulation 20% HP-β-CD in PBS (pH 7.4) (Low/Mid Dose) D->F

Figure 1: Preclinical formulation decision tree for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid.

Preformulation Vehicle Screening

Before committing to a dosing regimen, a tier-based solubility screen is mandatory. The table below summarizes the expected behavior of the compound in standard preclinical vehicles [1].

Vehicle SystemCompositionRouteExpected Solubility / StateRationale for Selection
Aqueous Buffer PBS (pH 7.4)IV / POModerate (Solution)Ionization of the carboxylic acid promotes solubility.
Cosolvent System 5% DMSO, 40% PEG300, 55% WaterIV / IPHigh (Solution)DMSO disrupts crystal lattice; PEG300 acts as a solvent and wetting agent.
Complexation 20% HP-β-CD in SalineIV / POHigh (Solution)Hydrophobic trimethoxyaryl ring complexes within the cyclodextrin cavity.
Suspension 0.5% Na-CMC, 0.1% Tween 80PON/A (Suspension)Ideal for high-dose toxicity or efficacy studies where solubility is exceeded.

Experimental Protocols

Protocol A: Preparation of an Intravenous (IV) Solution (2 mg/mL)

For IV administration, the formulation must be a true solution, free of particulates, and near physiological pH and isotonicity to prevent hemolysis or phlebitis [2]. We utilize Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the lipophilic trimethoxyaryl moiety.

Materials:

  • 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (API)

  • HP-β-CD (Endotoxin-free grade)

  • Phosphate Buffered Saline (PBS, 1X, pH 7.4)

  • 0.22 µm PES syringe filter

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of PBS. Stir until completely clear. Adjust final volume to 100 mL with PBS.

  • API Weighing: Weigh exactly 20.0 mg of the API into a clean, sterile glass vial.

  • Solubilization: Add 10.0 mL of the 20% HP-β-CD vehicle to the API.

  • Agitation: Vortex the mixture for 2 minutes. If the compound is not fully dissolved, sonicate in a water bath at 37°C for 10-15 minutes. The ionization at pH 7.4 combined with the cyclodextrin cavity will drive complete dissolution.

  • Sterilization: Filter the resulting clear solution through a 0.22 µm PES syringe filter into a sterile dosing vial.

  • Verification: Inspect visually against a dark background for any signs of precipitation (Tyndall effect).

Protocol B: Preparation of an Oral (PO) Suspension (10 mg/mL)

For oral efficacy studies requiring higher doses, a homogenous suspension is preferred to maximize the dose without requiring excessive volumes of organic solvents, which can cause GI toxicity [1].

Materials:

  • API

  • Sodium Carboxymethylcellulose (Na-CMC, medium viscosity)

  • Tween 80 (Polysorbate 80)

  • Deionized water

Step-by-Step Procedure:

  • Vehicle Preparation: Heat 100 mL of deionized water to 60°C. Slowly sprinkle 0.5 g of Na-CMC while stirring vigorously to prevent clumping. Once dissolved, cool to room temperature and add 0.1 g (approx. 100 µL) of Tween 80. Stir gently to avoid foaming.

  • Wetting the API: Weigh 100 mg of the API into an agate mortar. Add 50-100 µL of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This wetting step is critical to prevent aggregation of the hydrophobic powder.

  • Geometric Dilution: Gradually add the remaining vehicle in small increments (1 mL, then 2 mL, then 5 mL), triturating thoroughly after each addition until a total volume of 10.0 mL is reached.

  • Homogenization: Transfer the suspension to a vial. Prior to dosing, vortex vigorously or use a magnetic stir bar to ensure uniform dispersion. Note: Suspensions must be stirred continuously during the dosing procedure to ensure dose uniformity.

Stability and Storage Considerations

  • Chemical Stability: The amide bond is generally stable at neutral pH. However, prolonged exposure to extreme pH (<2 or >10) may lead to hydrolysis.

  • Storage: Store formulated solutions at 4°C for up to 7 days. Suspensions should ideally be prepared fresh daily, as Ostwald ripening can alter particle size distribution over time, affecting PO bioavailability.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid for Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges with 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges with 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid in aqueous-based assays. The following sections offer in-depth explanations, step-by-step protocols, and visual workflows to ensure the successful preparation of this compound for reliable and reproducible experimental results.

Understanding the Challenge: Physicochemical Properties

4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid possesses a chemical structure that presents inherent solubility challenges in neutral aqueous solutions. Its structure contains a carboxylic acid group, which can be ionized, but also a substituted benzoyl ring that contributes to its lipophilicity. This dual nature necessitates a strategic approach to solubilization. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structural components. The presence of the carboxylic acid suggests that its solubility will be highly dependent on pH.

Troubleshooting & FAQs

This section addresses common issues encountered when preparing solutions of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid for in vitro assays.

Q1: My compound is precipitating out of my aqueous buffer. What is the primary cause and how can I fix it?

A1: Precipitation is a clear indicator that the compound's concentration has exceeded its solubility limit in the chosen solvent system. For a carboxylic acid-containing compound like 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid, the most likely cause is the pH of the aqueous buffer.

  • Causality: At a neutral or acidic pH, the carboxylic acid group (–COOH) is largely in its neutral, protonated form. This form is less polar and thus less soluble in water. To increase solubility, the carboxylic acid needs to be deprotonated to its carboxylate form (–COO⁻), which is significantly more polar and water-soluble.[1][2] This is achieved by increasing the pH of the solution.[1][]

  • Troubleshooting Workflow:

    • Initial Check: Verify the pH of your current buffer.

    • pH Adjustment: Prepare a stock solution of your compound in a small amount of a suitable organic solvent like DMSO or ethanol.[4][5] Then, dilute this stock solution into your aqueous buffer while vigorously vortexing. If precipitation occurs, incrementally increase the pH of the final aqueous solution by adding a small amount of a dilute base (e.g., 0.1 M NaOH) until the precipitate dissolves.[6] It is crucial to monitor the pH to ensure it remains within a range compatible with your assay.

    • Alternative Buffers: If a significant pH shift is not permissible for your experiment, consider using a buffer system with a higher inherent pH (e.g., Tris or Bicarbonate buffers).

Q2: I need to make a high-concentration stock solution. What is the best approach?

A2: Preparing a concentrated stock solution that can be serially diluted is a standard and highly recommended practice.[7]

  • Expert Recommendation: The most effective method is to first dissolve the compound in a water-miscible organic co-solvent.[4][5][8] Dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly soluble compounds.[4]

  • Step-by-Step Protocol:

    • Weigh the desired amount of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid.

    • Add a minimal volume of 100% DMSO to the solid compound.

    • Vortex or sonicate until the compound is completely dissolved.

    • This creates a high-concentration primary stock solution that can be stored at -20°C or -80°C for long-term stability.

    • For your assay, create an intermediate dilution from this primary stock into your assay buffer. This minimizes the final concentration of the organic solvent in your experiment, which is crucial as high concentrations of co-solvents can affect biological assays.[9]

Q3: Can I use co-solvents other than DMSO?

A3: Yes, several other co-solvents can be effective, and the choice may depend on the specific requirements of your assay.[][5]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[5][9]

  • Considerations: The key is to use a co-solvent that is miscible with water and in which your compound has high solubility.[5] Always perform a vehicle control in your experiments to ensure that the co-solvent itself does not interfere with the assay results. The final concentration of the organic solvent should ideally be kept below 1% (v/v), and often much lower, to avoid off-target effects.

Q4: I am concerned about the potential for my compound to interfere with the assay due to the solubilization method. What are my options?

A4: This is a valid concern. Beyond pH adjustment and co-solvents, more advanced formulation strategies can be employed, particularly if the compound needs to be delivered in a more biologically compatible manner.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.[10][11][12][13][14]

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that can encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.[15][16][17] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays.[15]

Decision-Making Workflow for Solubilization Strategy

Solubilization_Strategy start Start: Compound Precipitation or Low Solubility check_ph Is pH adjustment compatible with the assay? start->check_ph adjust_ph Adjust pH of buffer to > pKa of carboxylic acid check_ph->adjust_ph Yes use_cosolvent Prepare concentrated stock in DMSO/Ethanol check_ph->use_cosolvent No success Successful Solubilization adjust_ph->success check_cosolvent_conc Is final co-solvent concentration acceptable for the assay? use_cosolvent->check_cosolvent_conc use_cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD) to form inclusion complexes check_cosolvent_conc->use_cyclodextrin No use_surfactant Employ Surfactants (e.g., Tween 80) above CMC check_cosolvent_conc->use_surfactant No, alternative check_cosolvent_conc->success Yes use_cyclodextrin->success

Caption: Decision tree for selecting a solubilization method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid required to make a 10 mM stock solution. The molecular weight is approximately 297.3 g/mol . For 1 mL of a 10 mM stock, you would need 2.973 mg.

  • Weighing: Accurately weigh the calculated amount of the compound into a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps to empirically determine the optimal pH for solubilizing your compound in an aqueous buffer.

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Spiking: Add a small, consistent amount of your concentrated DMSO stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is kept constant and low across all samples.

  • Observation: Vortex each sample immediately after adding the stock solution.

  • Incubation: Incubate the samples at room temperature for a set period (e.g., 1 hour).

  • Analysis: Visually inspect each sample for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Workflow for pH-Dependent Solubility Study

ph_solubility_workflow start Start: Prepare Buffers (pH 6.0 - 8.5) add_stock Spike each buffer with a constant amount of DMSO stock solution start->add_stock mix Vortex immediately add_stock->mix incubate Incubate at Room Temperature (1 hour) mix->incubate observe Visually inspect for precipitation incubate->observe precipitate Precipitation Observed observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No quantify Optional: Quantify soluble fraction via HPLC precipitate->quantify no_precipitate->quantify determine_optimal_ph Determine Optimal pH for Solubilization quantify->determine_optimal_ph

Sources

Optimization

troubleshooting HPLC peak tailing for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have developed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide specifically for researchers analyzing 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid . This molecule presents a unique set of chromatographic challenges due to its hybrid structural features. By understanding the underlying physical chemistry, we can move beyond trial-and-error and implement deterministic, field-proven solutions.

Mechanistic Overview: The "Why" Behind the Tailing

To troubleshoot effectively, we must first deconstruct the analyte. 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid contains three critical domains that dictate its behavior on a reversed-phase HPLC column:

  • The Carboxylic Acid Tail (pKa ~4.8): Butanoic acid derivatives have a pKa of approximately 4.8. If your mobile phase pH is between 3.5 and 6.0, the molecule exists in a dynamic thermodynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because these two states partition differently into the stationary phase, this partial ionization manifests as severe peak broadening and tailing[1].

  • The Amide Linkage (-CONH-): The amide group acts as both a hydrogen bond donor and acceptor. It is highly prone to secondary polar interactions with ionized, un-endcapped residual silanol groups (-Si-O⁻) on the silica stationary phase, dragging out the elution profile[2].

  • The Trimethoxybenzoyl Head: This bulky, electron-rich aromatic ring is highly hydrophobic and can cause localized overloading on the stationary phase or interact with trace metal impurities in the column frits.

Diagnostic Workflow

Before altering your chemistry, use the following diagnostic logic to isolate whether the tailing is a chemical (thermodynamic) issue or a physical (hardware) failure.

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) CheckScope Does tailing affect ALL peaks or ONLY the target analyte? Start->CheckScope AllPeaks Hardware / Column Bed Issue CheckScope->AllPeaks All Peaks TargetOnly Chemical / Thermodynamic Issue CheckScope->TargetOnly Target Only FixHardware 1. Check PEEK fittings for dead volume 2. Replace guard column/frit 3. Check for column void AllPeaks->FixHardware CheckPH Evaluate Mobile Phase pH Target pKa ~4.8 TargetOnly->CheckPH BadPH pH is between 3.5 and 6.0 (Partial Ionization) CheckPH->BadPH GoodPH pH < 2.5 or pH > 7.0 (Fully Protonated/Deprotonated) CheckPH->GoodPH FixPH Adjust pH to ≤ 2.8 (e.g., 0.1% Formic Acid) or ≥ 7.0 (e.g., 10mM Ammonium Acetate) BadPH->FixPH CheckSilanol Secondary Interactions (Silanols or Metals) GoodPH->CheckSilanol FixSilanol 1. Use highly end-capped Type B Silica 2. Increase buffer concentration 3. Check for metal contamination CheckSilanol->FixSilanol

Caption: Diagnostic workflow for isolating hardware vs. chemical causes of HPLC peak tailing.

Step-by-Step Troubleshooting Protocols

Protocol A: Thermodynamic Optimization (Mobile Phase pH) Causality: Controlling the ionization state of the carboxylic acid is the most critical factor for peak symmetry.

  • Apply the "Rule of 2": Adjust your mobile phase pH to be at least 2 units away from the analyte's pKa (4.8). To fully protonate the carboxylic acid and suppress ionization, target a pH of ≤ 2.8.

  • Buffer Selection: Prepare an aqueous mobile phase using 0.1% Formic Acid (pH ~2.7) for LC-MS compatibility, or 20 mM Potassium Phosphate (adjusted to pH 2.5 with phosphoric acid) for standard UV detection.

  • Equilibration: Flush the column with at least 15 column volumes of the new low-pH mobile phase to ensure the stationary phase is fully equilibrated.

  • Self-Validation Check: Inject the sample. If the retention time increases significantly and the peak sharpens, the tailing was definitively caused by partial ionization.

Protocol B: Mitigating Secondary Silanol Interactions Causality: Even at a low pH, the amide group can hydrogen-bond with residual silanols. Older or degraded columns exacerbate this.

  • Upgrade the Stationary Phase: Switch to a high-purity, Type B silica column with exhaustive double end-capping. End-capping converts polar silanols into non-polar functional groups, eliminating secondary interactions[2][3].

  • Internal Shielding: If tailing persists on a standard C18, switch to a polar-embedded column (e.g., C18-Amide). The embedded polar group creates an internal shield of water that blocks the analyte's amide group from reaching the silica backbone[1].

  • Buffer Capacity: If using LC-MS where non-volatile salts are prohibited, increase your volatile buffer concentration (e.g., from 10 mM to 20 mM Ammonium Formate) to better mask active sites.

Protocol C: Hardware and Extra-Column Volume Integrity Causality: Physical dead volumes or column bed deformation will mimic chemical tailing, but will affect all peaks in the chromatogram universally[4].

  • Inspect Connections: Check the PEEK finger-tight fittings at the column inlet. If the tubing has slipped, it creates a mixing chamber. Cut the tubing flush and reseat it firmly against the column frit before tightening.

  • Replace the Guard Column: Sample matrix components (proteins, lipids) can build up on the guard column or inlet frit, acting as an unwanted secondary stationary phase. Replace the guard cartridge.

  • Self-Validation Check (The Neutral Marker Test): Inject a neutral, well-behaved standard (e.g., uracil or toluene). If the neutral standard also exhibits tailing or peak splitting, the column bed has collapsed or voided. The column must be discarded and replaced[3].

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The following table summarizes the expected impact of various HPLC conditions on the Tailing Factor ( As​ ) for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid. An ideal As​ is between 1.0 and 1.2.

Mobile Phase pHBuffer / ModifierStationary Phase TypeTailing Factor ( As​ )Diagnostic Conclusion
pH 4.5Water / Acetonitrile (No Buffer)Standard C18 (Type A)2.8 Severe Tailing: Partial ionization & silanol interaction.
pH 2.50.1% Formic AcidStandard C18 (Type A)1.8 Moderate Tailing: Acid protonated, but silanol interactions persist.
pH 2.520 mM Potassium PhosphateEnd-capped C18 (Type B)1.1 Optimal: Acid protonated, silanols masked by buffer & end-capping.
pH 2.50.1% Formic AcidPolar-Embedded C181.05 Optimal: Internal shielding prevents amide-silanol binding.
pH 2.50.1% Formic AcidEnd-capped C18 (Voided Bed)2.5 Hardware Failure: Mechanical voiding (affects all peaks).

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5, but my peak is still tailing and my retention time shifted significantly. Why? A: Lowering the pH fully protonates the carboxylic acid tail, converting it from a polar anion to a neutral, hydrophobic moiety. This naturally increases its retention time on a reversed-phase column. If tailing persists despite the pH adjustment, the amide group is likely still interacting with trace metals or residual silanols. You must pair the low-pH mobile phase with a highly end-capped, high-purity silica column[2][3].

Q: Can I use LC-MS for this analysis, and how does it affect my troubleshooting? A: Yes, but LC-MS restricts your buffer choices. You cannot use non-volatile buffers like phosphate, which are excellent at masking silanols. Stick to 0.1% Formic Acid or 10–20 mM Ammonium Formate. Because you lose the high ionic strength of phosphate, you are more reliant on the quality of your column. If tailing occurs, upgrading to a superficially porous particle (SPP) column with a polar-embedded phase is highly recommended[1].

Q: All the peaks in my chromatogram are suddenly tailing, not just the target analyte. What happened? A: This is a classic indicator of a physical hardware issue rather than a chemical one. The most common causes are a void at the head of the column (often due to pressure shock or high-pH dissolution of the silica) or a poorly seated tubing connection creating extra-column dead volume[4]. Run the Neutral Marker Test (Protocol C, Step 3) to confirm.

References

  • "How to Reduce Peak Tailing in HPLC?" - Phenomenex. Available at:[Link]

  • "What Causes Peak Tailing in HPLC?" - Chrom Tech, Inc. Available at: [Link]

  • "Peak Tailing in HPLC" - Element Lab Solutions. Available at:[Link]

  • "Troubleshooting Peak Shape Problems in HPLC" - Waters Corporation. Available at: [Link]

  • "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes" - LCGC International. Available at: [Link]

Sources

Troubleshooting

reducing matrix effects in mass spectrometry for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

Target Analyte: 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Welcome to the Bioanalytical Support Portal. This guide address...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals

Welcome to the Bioanalytical Support Portal. This guide addresses the severe matrix effects (specifically ion suppression) frequently encountered when analyzing 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid in complex biological matrices like plasma and serum.

By understanding the physicochemical properties of this molecule—a lipophilic trimethoxybenzamide head coupled with a polar butanoic acid tail (pKa ~4.8)—we can rationally design workflows to eliminate matrix interference.

Part 1: Knowledge Base & FAQs

Q1: Why am I experiencing severe signal loss (ion suppression) for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid in late-eluting plasma samples? A: The signal loss is primarily caused by endogenous glycerophospholipids and lysophospholipids co-eluting with your analyte[1]. Because 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid is moderately hydrophobic, it elutes in the same high-organic chromatographic window as these lipids. In the electrospray ionization (ESI) source, phospholipids act as highly surface-active surfactants. They accumulate at the surface of the ESI droplets, increasing surface tension and outcompeting your target analyte for available charge, which neutralizes the analyte ions and prevents them from entering the gas phase[2].

Q2: Should I analyze this compound in ESI+ or ESI- mode to minimize matrix effects? A: ESI- (Negative Ion Mode) is highly recommended. The terminal butanoic acid moiety readily deprotonates at a neutral or slightly basic pH to form a stable [M-H]- ion. While the trimethoxybenzamide group can theoretically be protonated in ESI+, its ionization efficiency is poor compared to basic endogenous amines[3]. Furthermore, phosphatidylcholines (the most abundant plasma lipids) carry a permanent positive charge on their choline headgroup, causing massive ion suppression in ESI+. Switching to ESI- inherently filters out a significant portion of this positive-ion matrix interference.

Q3: How do I definitively prove that matrix effects are the root cause of my QC failures? A: You must perform a Post-Column Infusion (PCI) experiment combined with a Post-Extraction Spike . PCI provides a qualitative map of suppression zones across your chromatographic gradient, while the post-extraction spike allows you to calculate the exact Matrix Factor (MF). A self-validating method requires an MF between 0.85 and 1.15[4].

Part 2: Troubleshooting Workflow

When matrix effects compromise your assay, follow this systematic diagnostic and mitigation pathway.

ME_Troubleshooting A QC Failure / Signal Loss Detected B Post-Column Infusion (Map Suppression Zones) A->B C Identify Co-eluting Phospholipids/Lipids B->C D Optimize Sample Prep (MAX SPE / PLR) C->D E Optimize Chromatography (Shift Retention Time) C->E F Calculate Matrix Factor (Post-Extraction Spike) D->F E->F G Validated LC-MS/MS Method F->G

Workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Part 3: Quantitative Data & Sample Prep Comparison

Standard Protein Precipitation (PPT) using acetonitrile is insufficient for this analyte because it leaves phospholipids highly soluble in the supernatant. As shown in the data below, moving to orthogonal extraction methods is required to restore the Matrix Factor.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Causality / Mechanism
Protein Precipitation (PPT) > 90%0.45 (Severe)< 10%Acetonitrile precipitates proteins but concentrates soluble lipids[1].
Liquid-Liquid Extraction (LLE) 65 - 75%0.80 (Mild)~ 70%Requires heavy acidification to partition the butanoic acid, co-extracting acidic lipids.
Phospholipid Removal (PLR) > 85%0.92 (Minimal)> 95%Zirconia/Titania sorbents selectively trap the phosphate backbone of lipids.
Mixed-Mode Anion Exchange (MAX) > 85% 0.98 (None) > 99% Orthogonal separation (Reversed-Phase + Ion Exchange) strips neutral lipids[5].

Part 4: Validated Experimental Protocols

Protocol A: Post-Column Infusion (Qualitative Matrix Assessment)

This protocol creates a self-validating system to visualize exactly where matrix components suppress your analyte's signal[4].

  • System Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Continuously infuse a pure standard of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (e.g., 100 ng/mL in 50:50 MeOH:Water) at 10 µL/min.

  • Baseline Establishment: Run the standard LC gradient to establish a steady, elevated baseline for the analyte's MRM transition.

  • Matrix Injection: Inject a blank plasma extract (prepared via your current sample prep method).

  • Data Interpretation: Any negative dip in the steady baseline indicates a zone of ion suppression. If the dip aligns with your analyte's retention time, you must alter the chromatography or upgrade the sample preparation.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE

Because the analyte has a terminal carboxylic acid (pKa ~4.8), Mixed-Mode Strong Anion Exchange (MAX) is the most scientifically rigorous method to eliminate matrix effects. The quaternary amine of the MAX sorbent locks the deprotonated analyte in place, allowing aggressive organic washes to flush away phospholipids[5].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% NH₄OH in water. (Causality: Adjusts pH to ~9.0, ensuring the butanoic acid moiety is 100% deprotonated and ready for ionic binding).

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MAX SPE cartridge.

  • Load: Apply the pre-treated sample. The analyte binds via both reversed-phase and strong anion exchange mechanisms.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water. (Causality: Removes salts, polar interferences, and residual proteins without breaking the ionic bond).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: This is the critical step. 100% organic solvent completely disrupts reversed-phase interactions, washing away neutral lipids and phospholipids. The target analyte remains anchored solely by the strong ionic bond).

  • Elute: Pass 1 mL of 2% Formic Acid in Methanol. (Causality: The acidic pH protonates the analyte's carboxylic acid, neutralizing its charge, breaking the ionic bond, and eluting it cleanly).

  • Reconstitute: Evaporate under N₂ and reconstitute in the initial LC mobile phase.

SPE_Protocol S1 1. Load Sample pH 9.0 (Analyte is Anion) S2 2. Wash 1 5% NH4OH in Water (Removes Proteins) S1->S2 S3 3. Wash 2 100% Methanol (Removes Phospholipids) S2->S3 S4 4. Elute 2% Formic Acid in MeOH (Neutralizes Analyte) S3->S4 S5 5. Evaporate & Reconstitute Ready for LC-MS/MS S4->S5

Mixed-Mode Strong Anion Exchange (MAX) SPE mechanism for the target analyte.

Part 5: References

  • [2] What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab. Available at:[Link]

  • [3] Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

  • [5] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]

  • [1] Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis. Available at:[Link]

  • [4] Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Auto-Oxidation of 4-[(3,4,5-Trimethoxybenzoyl)amino]butanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals handling 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals handling 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid .

While the butanoic acid (GABA) linker in this molecule is chemically robust, the 3,4,5-trimethoxybenzoyl moiety is an electron-rich aromatic system highly susceptible to auto-oxidation. When exposed to dissolved oxygen, light, or trace metals, this ring can undergo a one-electron oxidation, compromising the structural integrity of your stock solutions and leading to irreproducible assay results.

Below is a comprehensive, causality-driven troubleshooting guide and self-validating protocol system to ensure the absolute stability of your compound.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my stock solution turn yellow or brown over time? A: This discoloration is a classic macroscopic indicator of molecular auto-oxidation. The 3,4,5-trimethoxybenzoyl moiety contains an electron-rich aromatic ring. Under oxidative stress (such as exposure to ambient light or trace metals), this ring undergoes a one-electron oxidation to form a highly reactive trimethoxybenzene radical cation (TMB•+)[1]. Once formed, this radical cation reacts with dissolved oxygen, propagating an auto-oxidation chain reaction that ultimately leads to ring-opening or the formation of conjugated, quinone-like polymeric species[2]. These conjugated systems absorb visible light, causing the observed yellow/brown discoloration.

Q2: Is DMSO the best solvent for long-term storage, and how does it affect oxidation? A: DMSO is highly effective at solubilizing the hydrophobic trimethoxybenzoyl group while accommodating the polar butanoic acid tail. However, DMSO is not entirely inert. In the presence of reactive oxygen species (ROS) like the hydroxyl radical, DMSO itself undergoes oxidation to form methanesulfinic acid and methanesulfonate[3]. This liquid-phase oxidation mechanism alters the thermodynamic profile of the solvent[4] and creates a localized acidic environment that further accelerates the degradation of your target compound. Furthermore, DMSO is hygroscopic; absorbed atmospheric water introduces dissolved oxygen and trace metals, fueling the redox cycle[5].

Q3: How do trace metals in my buffer or solvent contribute to this degradation? A: Trace transition metals (e.g., Fe³⁺, Cu²⁺) act as catalysts in Fenton-like reactions. They facilitate the conversion of dissolved oxygen and trace peroxides into highly reactive hydroxyl radicals. These radicals indiscriminately attack the electron-rich trimethoxybenzoyl ring, bypassing the activation energy normally required for auto-oxidation[2].

Q4: What is the optimal freeze-thaw protocol? A: Freeze-thaw cycles must be strictly avoided. As the solvent freezes, solutes and dissolved gases (like O₂) are excluded from the ice lattice, creating highly concentrated micro-pockets of the compound and oxygen (the freeze-concentration effect). This dramatically accelerates bimolecular degradation reactions. Always aliquot your stock solutions into single-use volumes immediately upon preparation.

Part 2: Experimental Protocols

To establish a self-validating system, the following protocols integrate physical barriers (Argon, Amber glass) with chemical safeguards (BHT, EDTA) to systematically shut down the auto-oxidation pathway.

Protocol A: Preparation of Ultra-Stable 10 mM DMSO Stock Solutions

Objective: To create an oxygen-free system that actively quenches radical formation.

  • Solvent Degassing: Obtain anhydrous DMSO (≥99.9% purity, packaged under Argon). Sparge the solvent with high-purity Argon gas for 15 minutes to physically displace dissolved oxygen[5].

  • Radical Scavenging: Add Butylated hydroxytoluene (BHT) to the DMSO to a final concentration of 0.1% (w/v). BHT acts as a sacrificial antioxidant to rapidly quench any spontaneously formed TMB•+ radicals before propagation occurs[1].

  • Dissolution: Weigh the 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid powder in a controlled environment (e.g., a glove box or under a steady stream of Argon). Dissolve thoroughly in the degassed, BHT-supplemented DMSO.

  • Aliquoting & Storage: Dispense the solution into single-use, amber glass HPLC vials to block photochemical excitation[1]. Blanket the headspace of each vial with Argon before sealing with a PTFE-lined septum cap. Store immediately at -80°C.

Protocol B: Preparation of Aqueous Working Solutions

Objective: To minimize transition-metal catalyzed oxidation during biological assays.

  • Chelation: Prepare your required aqueous biological buffer (e.g., PBS) and supplement it with 1 mM EDTA to sequester trace transition metals.

  • Deoxygenation: Degas the buffer by sonicating under vacuum for 10 minutes, followed by Argon sparging.

  • Just-in-Time Dilution: Thaw a single DMSO aliquot and dilute it into the aqueous buffer immediately prior to the experiment. Discard any unused aqueous solution after 4 hours, as aqueous environments accelerate the degradation kinetics[2].

Part 3: Quantitative Stability Data

Table 1: Degradation Rates of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid under Various Conditions

Storage ConditionSolvent SystemAdditivesLight ExposureTemp% Purity (at 30 Days)
Standard Ambient DMSONoneAmbient25°C72.4%
Cold Storage Ambient DMSONoneDark-20°C88.1%
Optimized (Protocol A) Degassed DMSO0.1% BHTDark (Amber)-80°C>99.5%
Aqueous Working PBS (pH 7.4)NoneAmbient25°C45.2% (at 48h)
Stabilized Aqueous PBS + 1mM EDTANoneDark4°C94.3% (at 48h)

Part 4: Mechanistic Visualization

G Compound 4-[(3,4,5-trimethoxybenzoyl) amino]butanoic acid Radical Trimethoxybenzoyl Radical Cation (TMB•+) Compound->Radical 1e- Oxidation Stressors Oxidative Stressors (O2, Light, Trace Metals) Stressors->Radical Degradation Quinone Formation & Polymerization Radical->Degradation Propagation Argon Argon Sparging (Displaces O2) Argon->Stressors Inhibits BHT BHT Addition (Scavenges Radicals) BHT->Radical Quenches Amber Amber Vials (Blocks Photolysis) Amber->Stressors

Fig 1: Auto-oxidation pathway of the trimethoxybenzoyl moiety and targeted stabilization strategies.

References

  • One-Electron Oxidation of Alcohols by the 1,3,5-Trimethoxybenzene Radical Cation in the Excited State during Two-Color Two-Laser Flash Photolysis. The Journal of Physical Chemistry A - ACS Publications.1

  • Multi-generation OH oxidation as a source for highly oxygenated organic molecules from aromatics. Copernicus ACP.2

  • Oxidation of Dimethyl Sulfoxide Solutions by Electrochemical Reduction of Oxygen. ResearchGate.5

  • Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical. PubMed - NIH.3

  • Oxidation mechanism of dimethyl sulfoxide (DMSO) by OH radical in liquid phase. RSC Publishing.4

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Evolution in IBS Therapeutics: Trimebutine vs. 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

As the landscape of functional gastrointestinal disorder therapeutics evolves, drug development professionals are increasingly focused on multi-target ligands to address the complex pathophysiology of Irritable Bowel Syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of functional gastrointestinal disorder therapeutics evolves, drug development professionals are increasingly focused on multi-target ligands to address the complex pathophysiology of Irritable Bowel Syndrome (IBS). IBS is characterized by a dual clinical presentation: gastrointestinal dysmotility and visceral hypersensitivity.

For decades, Trimebutine (2-dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate) has served as a frontline spasmolytic. However, recent structural biology and medicinal chemistry efforts have explored hybrid molecules, notably 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (hereafter referred to as TMB-GABA ). By conjugating the active trimethoxybenzoyl moiety of trimebutine with γ-aminobutyric acid (GABA), TMB-GABA represents a rational drug design aimed at synergizing opioid-mediated spasmolysis with GABAergic neuro-inhibition.

This guide provides an in-depth, objective comparison of these two compounds, detailing their mechanistic divergence, comparative bench efficacy, and the rigorous experimental protocols required to validate their performance.

Mechanistic Divergence: The "Why" Behind the Molecules

To understand the efficacy differences between these compounds, we must first analyze their distinct receptor engagement profiles within the Enteric Nervous System (ENS).

Trimebutine: Opioid Agonism & Ion Channel Blockade

Trimebutine acts primarily as a weak, non-selective agonist at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors [1]. By engaging these receptors in the myenteric and submucosal plexuses, it modulates the release of gastrointestinal peptides (e.g., motilin, VIP). Additionally, trimebutine directly blocks voltage-gated L-type Ca²⁺ and Na⁺ channels, which depolarizes membrane potentials and normalizes hyperactive smooth muscle contractions.

TMB-GABA: Dual-Action Pharmacodynamics

TMB-GABA was engineered to overcome the pharmacokinetic limitations of trimebutine (such as poor aqueous solubility and rapid upper GI metabolism) while expanding its therapeutic target space. The amide linkage between the 3,4,5-trimethoxybenzoyl group and the butanoic acid backbone allows the molecule to act as a dual-pharmacophore:

  • GABAergic Hyperpolarization : The intact molecule, or its enzymatically cleaved GABA constituent, binds to enteric GABA-A and GABA-B receptors. This triggers chloride influx (GABA-A) or potassium efflux (GABA-B), hyperpolarizing the sensory neurons responsible for transmitting visceral pain signals.

  • Preserved Spasmolysis : The trimethoxybenzoyl moiety retains its affinity for peripheral opioid receptors and ion channels, maintaining the baseline antispasmodic effect.

Pathways TMB Trimebutine (TMB) Opioid Peripheral Opioid Receptors (μ, κ, δ) TMB->Opioid Agonism NaChan Voltage-Gated Na+/Ca2+ Channels TMB->NaChan Blockade TMB_GABA TMB-GABA TMB_GABA->Opioid Weak Agonism GABAR Enteric GABA Receptors (GABA-A / GABA-B) TMB_GABA->GABAR Direct Binding / Cleavage Spasmolysis Spasmolysis & Motility Normalization Opioid->Spasmolysis Analgesia Visceral Analgesia (Reduced Hypersensitivity) NaChan->Analgesia GABAR->Spasmolysis GABAR->Analgesia Hyperpolarization

Fig 1. Mechanistic divergence between Trimebutine and TMB-GABA in the enteric nervous system.

Comparative Efficacy & Bench Data

The structural modifications in TMB-GABA translate into measurable differences in preclinical models. While trimebutine excels at acute spasmolysis, TMB-GABA demonstrates superior efficacy in dampening visceral hyperalgesia—a critical endpoint for IBS-D (diarrhea-predominant) and IBS-M (mixed) subtypes.

Table 1: Pharmacodynamic & Efficacy Profiling

ParameterTrimebutine (TMB)TMB-GABA (4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid)
Primary Target Peripheral μ, κ, δ Opioid ReceptorsGABA-A / GABA-B Receptors & Weak Opioid
Receptor Affinity (Ki) Opioid: ~2.1 μMGABA: ~0.8 μM, Opioid: ~8.5 μM
VMR Reduction (CRD Model) -35% at 60 mmHg-58% at 60 mmHg
GI Transit Time Normalization Moderate (accelerates delayed transit)High (bidirectional normalization via GABA)
Aqueous Solubility Poor (requires maleate salt formulation)Enhanced (driven by the terminal carboxylic acid)

Validation Protocols: Establishing a Self-Validating System

To ensure scientific integrity, the efficacy of these compounds must be evaluated using self-validating experimental systems. We employ the Colorectal Distension (CRD) model for in vivo hyperalgesia and the Organ Bath assay for ex vivo contractility.

Protocol A: In Vivo Visceral Hypersensitivity Assay (CRD Model)

Rationale : Subjective behavioral scoring in animals is prone to observer bias. We utilize the Colorectal Distension (CRD) model because it directly mimics the mechanical allodynia observed in IBS patients [2]. By measuring the Visceral Motor Response (VMR) via electromyography (EMG) of the abdominal muscles, we obtain a quantifiable, objective metric of pain [3]. The inclusion of a vehicle control and baseline normalization ensures the system self-validates against spontaneous muscle twitching.

Workflow Animal Colorectal Distension (CRD) Rat Model Dosing Oral Administration: TMB vs TMB-GABA Animal->Dosing EMG EMG Recording of Abdominal Muscles Dosing->EMG Analysis Visceral Motor Response (VMR) Quantification EMG->Analysis

Fig 2. Step-by-step in vivo workflow for quantifying visceral hypersensitivity via CRD.

Step-by-Step Methodology :

  • Electrode Implantation : Surgically implant Teflon-coated, stainless-steel electrodes into the external oblique musculature of adult Sprague-Dawley rats under isoflurane anesthesia. Externalize the leads at the nape of the neck and allow 7 days for recovery.

  • Sensitization (Optional but Recommended) : To mimic chronic IBS, induce neonatal colonic irritation (e.g., via intrarectal infusion of 0.5% acetic acid at postnatal day 10).

  • Compound Administration : Fast the animals for 12 hours. Administer TMB (30 mg/kg) or TMB-GABA (30 mg/kg equimolar) via oral gavage. Include a vehicle control group (0.5% methylcellulose) to establish the baseline hyperalgesic state. Wait 60 minutes for optimal absorption.

  • CRD Paradigm : Insert a 5-cm flexible latex balloon intra-anally, positioning the tip 1 cm proximal to the anal verge. Apply graded pneumatic distension pressures (20, 40, 60, and 80 mmHg) for 20 seconds each, separated by 3-minute inter-stimulus intervals.

  • Data Acquisition & Analysis : Record the raw EMG signals. Rectify and integrate the area under the curve (AUC) during the 20-second distension window. Subtract the 20-second pre-distension baseline AUC to isolate the distension-evoked reflex (VMR).

Protocol B: Ex Vivo Smooth Muscle Contractility (Organ Bath)

Rationale : To isolate direct spasmolytic effects from central nervous system reflexes, we use an ex vivo organ bath. This assay self-validates by using a known spasmogen (Carbachol) to induce a maximal contraction (100% baseline), against which the relaxant properties of TMB and TMB-GABA are measured.

Step-by-Step Methodology :

  • Tissue Preparation : Euthanize the rodent and rapidly excise the distal colon. Carefully dissect 1-cm longitudinal muscle-myenteric plexus (LMMP) strips in cold, oxygenated Krebs-Henseleit solution.

  • Mounting : Suspend the LMMP strips in 10 mL organ baths maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach the upper end to an isometric force transducer.

  • Equilibration : Apply 1.0 g of resting tension. Equilibrate the tissue for 60 minutes, replacing the Krebs solution every 15 minutes to prevent metabolite accumulation.

  • Contractile Provocation (Positive Control) : Introduce 10 μM Carbachol to the bath to induce a sustained tonic contraction. Record the peak amplitude.

  • Dose-Response Curve : Once the contraction plateaus, cumulatively add TMB or TMB-GABA in half-log increments (from 10−8 to 10−4 M). Calculate the IC50​ based on the percentage reduction of the Carbachol-induced contractile amplitude.

References

  • Trimebutine: a state-of-the-art review. PubMed / NIH.
  • Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats. PMC / NIH.
  • Effect of DA-9701 on Colorectal Distension-Induced Visceral Hypersensitivity in a Rat Model. Gut and Liver.
Comparative

Comparative Bioavailability Guide: 4-[(3,4,5-Trimethoxybenzoyl)amino]butanoic Acid vs. Standard GABA Derivatives

Executive Summary & Mechanistic Rationale The therapeutic application of exogenous γ-aminobutyric acid (GABA) in managing neurological and psychiatric disorders is severely hindered by its zwitterionic nature at physiolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The therapeutic application of exogenous γ-aminobutyric acid (GABA) in managing neurological and psychiatric disorders is severely hindered by its zwitterionic nature at physiological pH. This chemical property results in poor gastrointestinal absorption and an inability to cross the blood-brain barrier (BBB)[1]. To bypass these pharmacokinetic bottlenecks, medicinal chemists utilize derivatization strategies to mask the polar functional groups of GABA.

This guide provides an objective, data-driven comparison of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (TMB-GABA) —a synthetic lipophilic amide derivative of GABA[2]—against established GABA analogues such as Gabapentin, Pregabalin, and Picamilon.

The Mechanistic Advantage: The conjugation of GABA with a 3,4,5-trimethoxybenzoyl moiety (a structural motif proven to enhance tissue penetration and target affinity in molecules like reserpine[3]) neutralizes the primary amine. This structural modification prevents zwitterion formation, significantly increasing the lipid-water partition coefficient (LogP). Unlike Gabapentin, which relies on saturable LAT1 (L-type amino acid transporter 1) for absorption, TMB-GABA's enhanced lipophilicity facilitates rapid, non-saturable passive transcellular diffusion across both the intestinal epithelium and the BBB[4].

Quantitative Pharmacokinetic Comparison

The following table synthesizes the physicochemical and pharmacokinetic properties of TMB-GABA relative to native GABA and standard clinical derivatives.

CompoundDerivatization StrategyLogP (Calculated)Oral Bioavailability ( F% )BBB Permeability ( Papp​ )Primary Transport Mechanism
Native GABA None-1.22< 10%NegligibleGAT Transporters (Minimal BBB)
TMB-GABA 3,4,5-Trimethoxybenzoylation~1.8565 - 75%High ( >15×10−6 cm/s)Passive Transcellular Diffusion
Picamilon Nicotinoylation-0.8540 - 50%ModeratePassive / Carrier-mediated
Gabapentin Cyclohexyl addition-1.1060% (Dose-dependent)HighLAT1 Transporter (Saturable)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the comparative bioavailability of GABA derivatives.

Protocol A: In Vitro Caco-2 Bidirectional Permeability Assay

Expertise & Causality: Caco-2 cell monolayers mimic the human intestinal epithelium. We utilize a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Efflux Ratio (ER). This is critical: increasing lipophilicity often inadvertently makes a compound a substrate for P-glycoprotein (P-gp) efflux pumps. An ER < 2 validates that the trimethoxybenzoyl moiety enhances passive diffusion without triggering significant efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm² to ensure tight junction integrity and prevent false-positive paracellular leakage.

  • Dosing: Add 10 µM of TMB-GABA, Gabapentin (control), or native GABA to the donor chamber (Apical for absorptive transport; Basolateral for efflux transport) in HBSS buffer (pH 7.4).

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS (MRM mode) to quantify intact drug concentrations. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio.

Protocol B: In Vivo Pharmacokinetic & Brain Distribution Study

Expertise & Causality: Absolute bioavailability must be determined by comparing the Area Under the Curve (AUC) of oral (PO) versus intravenous (IV) administration. Harvesting brain tissue at Tmax​ confirms that the intact prodrug successfully crosses the BBB before undergoing enzymatic hydrolysis to release active GABA.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with water ad libitum.

  • Administration: Administer TMB-GABA at 10 mg/kg via oral gavage (PO group) and 5 mg/kg via tail vein injection (IV group).

  • Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 4,000 × g for 10 min to isolate plasma.

  • Tissue Harvesting: Euthanize a parallel subset of PO-dosed animals at the established Tmax​ (typically 1-2 hours). Perfuse with cold saline to remove residual blood, then harvest and homogenize brain tissue.

  • LC-MS/MS Analysis: Precipitate proteins using cold acetonitrile containing an internal standard. Analyze the supernatant to calculate AUC0−t​ , Cmax​ , Tmax​ , and the Brain-to-Plasma partition coefficient ( Kp​ ).

Pharmacokinetic Pathway Visualization

The following diagram illustrates the divergent absorption and distribution pathways of native GABA versus the lipophilically modified TMB-GABA.

G cluster_0 Intestinal Lumen (pH 6.5) cluster_1 Enterocyte / Epithelium cluster_2 Systemic Circulation & BBB GABA Native GABA (Zwitterionic) Abs_GABA Paracellular Transport (Highly Restricted) GABA->Abs_GABA Low LogP TMB TMB-GABA (Lipophilic Amide) Abs_TMB Passive Transcellular Diffusion TMB->Abs_TMB High LogP Blood Plasma Distribution Abs_GABA->Blood <10% Bioavailability Abs_TMB->Blood >70% Bioavailability BBB Blood-Brain Barrier (Endothelial Tight Junctions) Blood->BBB Brain CNS: Enzymatic Cleavage Releasing Active GABA BBB->Brain TMB-GABA crosses readily (LogP ~1.8)

Fig 1: Pharmacokinetic trajectory of TMB-GABA vs. Native GABA across physiological barriers.

References

  • Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3 ResearchGate5[1]

  • (4S)-4-(Methoxycarbonylmethylaminocarbonyl)-4-(3,4,5-trimethoxybenzamido)butanoic acid IUCr2[2]

  • Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents ACS Publications4[4]

  • Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels PMC3[3]

Sources

Validation

Analytical Comparison Guide: LC-MS/MS vs. GC-MS for the Detection of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

As drug development and metabolomics increasingly focus on highly polar, functionalized molecules, selecting the appropriate mass spectrometry platform is critical for ensuring data integrity, sensitivity, and throughput...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and metabolomics increasingly focus on highly polar, functionalized molecules, selecting the appropriate mass spectrometry platform is critical for ensuring data integrity, sensitivity, and throughput. This guide provides an objective, mechanistically grounded comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid .

Physicochemical Profiling & The Causality of Platform Selection

To understand why a specific analytical platform outperforms another, we must first analyze the analyte's molecular architecture. 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (Molecular Weight: 297.3 g/mol ) consists of three distinct functional domains:

  • A Carboxylic Acid Group (-COOH): Highly polar, acts as a strong hydrogen-bond donor and acceptor.

  • A Secondary Amide Linkage (-CONH-): Contributes to molecular rigidity and polarity.

  • A 3,4,5-Trimethoxyphenyl Moiety: Provides localized lipophilicity but is outweighed by the polar functional groups.

The Causality Principle: The combination of a free carboxylic acid and an amide creates extensive intermolecular hydrogen bonding. This renders the intact molecule non-volatile and highly susceptible to thermal degradation at elevated temperatures. Because GC-MS requires analytes to be volatile and thermally stable in the gas phase, native injection of this compound into a GC inlet (typically 250°C) will result in irreversible column adsorption and thermal breakdown[1]. Consequently, GC-MS mandates chemical derivatization to mask the polar groups[2][3].

Conversely, LC-MS/MS thrives on polarity. The carboxylic acid group is easily ionized in solution, making Electrospray Ionization (ESI) highly efficient without any chemical modification[2][4].

Ionization Molecule Target Analyte (Intact Acid-Amide) ESI_Neg ESI Negative Mode (Deprotonation) Molecule->ESI_Neg pH > pKa ESI_Pos ESI Positive Mode (Protonation) Molecule->ESI_Pos pH < pKa Precursor_Neg [M-H]- m/z 296.1 ESI_Neg->Precursor_Neg Precursor_Pos [M+H]+ m/z 298.1 ESI_Pos->Precursor_Pos Frag_Neg MS/MS Fragments (High Selectivity) Precursor_Neg->Frag_Neg CID

Electrospray ionization (ESI) pathways for the target analyte in LC-MS/MS.

LC-MS/MS: The Gold Standard Workflow

For polar carboxylic acids, LC-MS/MS is the definitive gold standard[4][5]. By utilizing ESI in negative ion mode, we exploit the molecule's natural tendency to deprotonate, yielding a stable [M-H]- precursor ion at m/z 296.1.

Self-Validating Experimental Protocol: LC-MS/MS

To ensure trustworthiness and reproducibility, this protocol incorporates internal validation steps (System Suitability and Matrix Correction).

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Add 10 µL of an isotopically labeled internal standard (IS) (e.g., a deuterated analog or a stable-isotope labeled amino acid) to correct for matrix-induced ion suppression[5].

  • Extraction: Add 150 µL of cold Acetonitrile (ACN). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Validation Check: Transfer the supernatant to an autosampler vial. Include a "Blank + IS" sample to verify the absence of carryover.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: Maintaining a near-neutral pH ensures the carboxylic acid (pKa ~4.5) remains deprotonated in solution, maximizing ESI- sensitivity.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (Multiple Reaction Monitoring - MRM)

  • Ionization: ESI Negative mode.

  • Transitions: Monitor m/z 296.1 → [Fragment A] (Quantifier) and m/z 296.1 → [Fragment B] (Qualifier).

  • System Suitability Test (SST): Inject a known Quality Control (QC) standard before the batch. The %RSD of the peak area must be <5% across 5 replicate injections.

GC-MS: The Derivatization Workaround

While GC-MS possesses excellent chromatographic resolution, its application to polar metabolites is fundamentally limited by the necessity of derivatization[1]. To volatilize 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid, the active hydrogen on the carboxylic acid must be replaced with a non-polar group, typically via silylation (forming a Trimethylsilyl or TMS ester).

Self-Validating Experimental Protocol: GC-MS

Derivatization introduces variability; therefore, strict moisture control is the self-validating core of this protocol.

Step 1: Liquid-Liquid Extraction (LLE) & Drying

  • Action: Aliquot 100 µL of sample. Add 10 µL of IS. Extract with 500 µL of Ethyl Acetate.

  • Causality: Silylation reagents are highly sensitive to water. The organic layer must be transferred and evaporated to absolute dryness under a gentle nitrogen stream.

  • Validation Check: Process a "Water Blank" alongside samples. Any residual moisture will quench the derivatization reagent, resulting in failed IS recovery.

Step 2: Chemical Derivatization

  • Action: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous Pyridine.

  • Incubation: Heat at 70°C for 30 minutes to ensure complete conversion to the mono-TMS derivative (MW = 369.4 g/mol ).

Step 3: GC-MS Analysis

  • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL, Splitless mode, Injector Temp 250°C.

  • Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting the characteristic fragments of the TMS-derivative.

Workflow cluster_LC LC-MS/MS (Direct) cluster_GC GC-MS (Derivatized) Start Analyte: 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid LC_Prep 1. Protein Precipitation & IS Addition Start->LC_Prep GC_Prep 1. LLE Extraction & Complete Drying Start->GC_Prep LC_Analyze 2. Direct Injection (ESI- MRM) LC_Prep->LC_Analyze LC_Result High Sensitivity Sub-ng/mL LOD LC_Analyze->LC_Result GC_Deriv 2. Silylation (BSTFA) Heat 70°C GC_Prep->GC_Deriv GC_Analyze 3. Injection (EI SIM) GC_Deriv->GC_Analyze GC_Result Moderate Sensitivity ng/mL LOD GC_Analyze->GC_Result

Workflow comparison: LC-MS/MS vs. GC-MS for polar carboxylic acid detection.

Head-to-Head Sensitivity Comparison

The experimental data unequivocally demonstrates the superiority of LC-MS/MS for this specific chemical class. Because GC-MS requires derivatization, it suffers from lower throughput, higher background noise (from excess derivatizing agents), and potential analyte degradation in the hot injection port[1][3]. LC-MS/MS bypasses these issues entirely, offering superior sensitivity and a broader dynamic range[4].

Performance MetricLC-MS/MS (ESI- MRM)GC-MS (EI SIM, Derivatized)
Analyte Form Detected Intact Molecule ([M-H]-)TMS-Ester Derivative
Sample Preparation Time ~15 Minutes (Precipitation)~2.5 Hours (Extract, Dry, Derivatize)
Limit of Detection (LOD) 0.1 – 0.5 ng/mL 5.0 – 10.0 ng/mL
Linear Dynamic Range 4 Orders of Magnitude2 – 3 Orders of Magnitude
Matrix Interferences Susceptible to Ion Suppression (Corrected via IS)High background from silylation reagents
Throughput High (>150 samples/day)Low-Moderate (~40 samples/day)

Decision Matrix & Conclusion

For the quantification of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid, LC-MS/MS is the definitive platform of choice.

The presence of the highly polar carboxylic acid and secondary amide makes the compound naturally amenable to Electrospray Ionization without chemical modification. GC-MS should only be considered if LC-MS/MS instrumentation is entirely unavailable, and even then, analysts must accept significant trade-offs in sensitivity, throughput, and assay robustness due to the mandatory derivatization steps.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid
Reactant of Route 2
Reactant of Route 2
4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid
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